Product packaging for Triclopyricarb(Cat. No.:CAS No. 902760-40-1)

Triclopyricarb

Cat. No.: B1426711
CAS No.: 902760-40-1
M. Wt: 391.6 g/mol
InChI Key: QFNFRZHOXWNWAQ-UHFFFAOYSA-N
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Description

Triclopyricarb is a carbamate ester that is the methyl ester of methoxy(2-{[(3,5,6-trichloropyridin-2-yl)oxy]methyl}phenyl)carbamic acid. A methoxycarbanilate fungicide used on rice and other crops. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical. It is a carbamate ester, an aromatic ether, a chloropyridine, a methoxycarbanilate strobilurin antifungal agent and a carbanilate fungicide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13Cl3N2O4 B1426711 Triclopyricarb CAS No. 902760-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-methoxy-N-[2-[(3,5,6-trichloropyridin-2-yl)oxymethyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O4/c1-22-15(21)20(23-2)12-6-4-3-5-9(12)8-24-14-11(17)7-10(16)13(18)19-14/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNFRZHOXWNWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(C1=CC=CC=C1COC2=NC(=C(C=C2Cl)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058214
Record name Triclopyricarb
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Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902760-40-1
Record name Triclopyricarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902760-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triclopyricarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902760401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triclopyricarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICLOPYRICARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5719X06IR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Triclopyricarb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Triclopyricarb, a strobilurin fungicide. The information herein is intended to support research and development applications by consolidating available data on the compound's chemical identity, physical characteristics, and stability. Due to the limited availability of experimentally derived data in public literature, this guide includes predicted values and details the standardized experimental protocols typically used for determining these properties.

Chemical Identity

This compound is a synthetic fungicide belonging to the methoxycarbanilate strobilurin group.[1] Its chemical structure and identity are fundamental to understanding its biological activity and environmental fate.

Identifier Value Source
IUPAC Name methyl N-methoxy-2-{[(3,5,6-trichloro-2-pyridyl)oxy]methyl}carbanilate[1]
CAS Name methyl N-methoxy-N-[2-[[(3,5,6-trichloro-2-pyridinyl)oxy]methyl]phenyl]carbamate[1]
CAS Number 902760-40-1[2]
Molecular Formula C₁₅H₁₃Cl₃N₂O₄[2][3]
Molecular Weight 391.63 g/mol [2][3]
Canonical SMILES COC(=O)N(C1=CC=CC=C1COC2=NC(=C(C=C2Cl)Cl)Cl)OC[1]
InChI Key QFNFRZHOXWNWAQ-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including biological and environmental matrices. The data for this compound is currently limited, with many values being computational predictions.

Property Value Comments & Source
Appearance Solid at room temperature.[3][4]
Melting Point No data available.[1][4]
Boiling Point 450.5 ± 55.0 °CPredicted value.[3]
Water Solubility No data available.[1][4]
Vapor Pressure No data available.[1][4]
Octanol-Water Partition Coefficient (Log P) 4.755Predicted value.[3]
Dissociation Constant (pKa) No data available.[1]
Relative Density 1.463 g/cm³Predicted value.[2]

Mechanism of Action

This compound functions as a fungicide by inhibiting mitochondrial respiration.[1] Specifically, it acts as a Quinone Outside Inhibitor (QoI), targeting the cytochrome-bc1 complex (Complex III) in the electron transport chain.[1][3] This inhibition blocks ATP synthesis, ultimately leading to fungal cell death.

Triclopyricarb_MoA cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_III

Figure 1: Mechanism of action of this compound as a QoI fungicide.

Standardized Experimental Protocols

While specific experimental data for this compound is scarce, its physicochemical properties would be determined using standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Water Solubility (OECD 105)

This guideline describes two primary methods for determining the water solubility of a substance.[3]

  • Column Elution Method: Suitable for substances with low solubility (generally < 10⁻² g/L). The test substance is coated on an inert carrier material and packed into a column. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is analyzed until saturation is reached.

  • Flask Method: Applicable for substances with higher solubility (> 10⁻² g/L). A surplus of the test substance is agitated in water at a constant temperature until equilibrium is achieved. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.

Partition Coefficient (n-octanol/water) (OECD 107 & 123)

The n-octanol/water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity.

  • Shake Flask Method (OECD 107): This method is suitable for Log P values between -2 and 4.[5] The test substance is dissolved in either n-octanol or water, and the solution is mixed with the other immiscible solvent in a vessel. The vessel is shaken until equilibrium is reached. The two phases are then separated, and the concentration of the substance in each phase is measured to calculate the partition coefficient.

  • Slow-Stirring Method (OECD 123): This method is preferred for highly lipophilic substances (Log P > 5) to avoid the formation of microdroplets that can interfere with results. The n-octanol and water phases are stirred slowly over a prolonged period (e.g., several days) to achieve equilibrium without forming an emulsion. Concentrations are then determined in each phase.

OECD_107_Workflow Start Start: Prepare n-octanol and water saturated with each other Dissolve Dissolve this compound in one phase (e.g., n-octanol) Start->Dissolve Combine Combine both phases in a separation funnel Dissolve->Combine Equilibrate Shake vigorously to equilibrate (e.g., 15-30 minutes) Combine->Equilibrate Separate Separate phases via centrifugation to break any emulsions Equilibrate->Separate Analyze Analyze concentration of This compound in both phases (e.g., via HPLC or GC) Separate->Analyze Calculate Calculate Log P: log([Conc]_octanol / [Conc]_water) Analyze->Calculate End End: Report Log P value and temperature Calculate->End

Figure 2: General workflow for Log P determination via OECD 107.

Vapor Pressure (OECD 104)

This guideline details several methods to measure vapor pressure across different ranges.[6]

  • Dynamic Method (Cottrell's Method): Measures the boiling temperature of the substance at various applied pressures.

  • Static Method: Involves placing the substance in a sealed, evacuated container at a constant temperature and measuring the pressure that develops in the headspace.

  • Gas Saturation Method: A stream of inert gas is passed over the substance at a known rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

Dissociation Constant (pKa) (OECD 112)

The pKa is the negative logarithm of the acid dissociation constant and is crucial for understanding how a compound's charge state and properties change with pH.

  • Titration Method: A solution of the substance is titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

  • Spectrophotometric Method: This method is used if the ionized and non-ionized forms of the substance have different UV-Vis absorption spectra. The absorbance of solutions at various known pH values is measured at a specific wavelength, allowing for the calculation of the ratio of the two forms and, subsequently, the pKa.

Conclusion

This guide consolidates the currently available physicochemical data for this compound. While there is a notable lack of comprehensive, experimentally verified data in the public domain, the provided predicted values and standardized methodologies offer a foundational understanding for researchers. Professionals in drug development and related fields are encouraged to use this document as a starting point, recognizing the necessity of experimental determination of these properties as per OECD or equivalent guidelines to ensure accuracy for modeling, formulation, and risk assessment purposes.

References

An In-depth Technical Guide to the Mechanism of Action of Triclopyricarb as a QoI Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Triclopyricarb is a potent, broad-spectrum fungicide belonging to the Quinone outside Inhibitor (QoI) class, specifically classified as a methoxycarbanilate strobilurin under FRAC Code 11.[1][2] Its fungicidal activity stems from the targeted inhibition of mitochondrial respiration in pathogenic fungi. By binding to the Quinone 'outer' (Qo) site of the cytochrome bc1 complex (Complex III), this compound effectively disrupts the electron transport chain, leading to a cessation of ATP synthesis and subsequent fungal cell death. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, details on fungal resistance, relevant experimental protocols for its study, and available quantitative efficacy data.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mode of action of this compound is the inhibition of cellular respiration at a highly specific target within the mitochondrial electron transport chain.[2]

The Target: Cytochrome bc1 Complex (Complex III)

The cytochrome bc1 complex is a critical enzymatic component of the respiratory chain in eukaryotes.[3][4] This multi-subunit protein complex facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane. This proton gradient is the driving force for ATP synthesis by ATP synthase.[3][4]

The Binding Site: Quinone 'outer' (Qo) Site

This compound, like other QoI fungicides, binds to the ubiquinol oxidation (Qo) site on the cytochrome b subunit of the cytochrome bc1 complex.[3][4] This binding pocket is located on the outer side of the inner mitochondrial membrane. The binding of this compound to the Qo site physically obstructs the binding of the natural substrate, ubiquinol, thereby blocking the transfer of electrons to the Rieske iron-sulfur protein and cytochrome c1.

Consequence of Inhibition

The inhibition of the cytochrome bc1 complex by this compound has profound consequences for the fungal cell:

  • Blocked Electron Transport: The flow of electrons through the respiratory chain is halted at Complex III.

  • Cessation of ATP Synthesis: The disruption of the proton gradient prevents the production of ATP, depriving the cell of its primary energy source.

  • Inhibition of Fungal Growth and Development: Lacking sufficient energy, essential cellular processes such as spore germination, mycelial growth, and sporulation are inhibited, ultimately leading to fungal cell death.

The following diagram illustrates the mitochondrial electron transport chain and the specific point of inhibition by this compound.

Mitochondrial Electron Transport Chain Inhibition by this compound cluster_matrix Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space cluster_matrix_space Mitochondrial Matrix Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) Complex_I->Q e- H_plus_IMS H+ Complex_I->H_plus_IMS H+ pumping NAD NAD+ Complex_I->NAD Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H_plus_IMS H+ pumping Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O Complex_IV->H_plus_IMS H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_plus_matrix H+ H_plus_IMS->ATP_Synthase H+ flow NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Complex_III Inhibits Qo site

Caption: Inhibition of the mitochondrial electron transport chain by this compound at the Qo site of Complex III.

Quantitative Efficacy Data

This compound exhibits potent fungicidal activity against a range of plant pathogenic fungi. The following table summarizes the available efficacy data for this compound.

Fungicide Target Pathogen(s) Efficacy Metric Value Range Reference
This compoundVarious FungiEC50 (mycelial growth)0.006 - 0.047 µg/mL[5][6]
This compoundSclerotinia sclerotiorumEC50 (mycelial growth)Not explicitly stated, but effective in control[2]
This compoundRice blast, false smut, rice sheath blight, wheat root rot, Botrytis cinerea, Sclerotinia sclerotiorum, litchi downy mildew-Broad-spectrum control[7]

Fungal Resistance to this compound

The high specificity of the QoI fungicides' mode of action makes them prone to the development of resistance in fungal populations.

Target Site Modification

The primary mechanism of resistance to this compound and other QoI fungicides is a mutation in the cytochrome b gene (CYTB). This mutation leads to an amino acid substitution in the Qo binding pocket, reducing the binding affinity of the fungicide. The most common and significant mutation is a substitution of glycine with alanine at position 143 (G143A). Another less frequent mutation is the substitution of phenylalanine with leucine at position 129 (F129L).

Alternative Respiration Pathway

Some fungi can develop a secondary resistance mechanism by activating an alternative oxidase (AOX) pathway. This pathway bypasses Complex III and IV of the electron transport chain, allowing for the re-oxidation of ubiquinol and continued, albeit less efficient, cellular respiration.

The logical relationship of resistance development is depicted in the diagram below.

Resistance to this compound This compound This compound Application Inhibition Inhibition of Cytochrome bc1 Complex This compound->Inhibition Selection_Pressure Selection Pressure This compound->Selection_Pressure Fungal_Control Fungal Population Control Inhibition->Fungal_Control Mutation CYTB Gene Mutation (e.g., G143A) Selection_Pressure->Mutation AOX Alternative Oxidase (AOX) Induction Selection_Pressure->AOX Resistant_Population Resistant Fungal Population Mutation->Resistant_Population AOX->Resistant_Population Reduced_Efficacy Reduced Fungicide Efficacy Resistant_Population->Reduced_Efficacy

Caption: Logical flow of resistance development to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol determines the half-maximal effective concentration (EC50) of this compound against a specific fungus.

  • Media Preparation: Prepare a suitable solid growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with a serial dilution of this compound. A stock solution of this compound is typically prepared in a solvent like DMSO and then added to the molten agar.

  • Inoculation: Place a mycelial plug of a specific diameter, taken from the edge of an actively growing fungal culture, onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the test fungus in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the log-transformed fungicide concentration and fitting a dose-response curve.

Cytochrome bc1 Complex Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the target enzyme.

  • Mitochondria Isolation: Isolate mitochondria from the target fungal species using differential centrifugation.

  • Assay Buffer Preparation: Prepare an assay buffer containing a suitable pH buffer (e.g., Tris-HCl), potassium chloride, and a respiratory substrate for Complex III (e.g., decylubiquinol). Cytochrome c is also added as the electron acceptor.

  • Enzyme Reaction: Initiate the reaction by adding the mitochondrial preparation to the assay buffer containing various concentrations of this compound.

  • Spectrophotometric Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Data Analysis: Calculate the rate of cytochrome c reduction for each this compound concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the log-transformed inhibitor concentration.

The general workflow for a fungicide efficacy study is outlined in the following diagram.

Fungicide Efficacy Study Workflow Start Start: Isolate Fungal Pathogen In_Vitro In Vitro Sensitivity Assay (EC50 Determination) Start->In_Vitro Biochemical Biochemical Assay (Target Inhibition - IC50) Start->Biochemical Greenhouse Greenhouse Trials (Protective/Curative Activity) In_Vitro->Greenhouse Biochemical->Greenhouse Field Field Trials (Efficacy Under Natural Conditions) Greenhouse->Field Resistance Resistance Monitoring Field->Resistance End End: Efficacy Profile and Resistance Risk Assessment Field->End Resistance->End

Caption: General experimental workflow for assessing fungicide efficacy.

Conclusion

This compound is a highly effective QoI fungicide that targets a specific and vital process in fungal cellular respiration. Its potent inhibitory action on the cytochrome bc1 complex makes it a valuable tool for the management of a broad spectrum of plant pathogenic fungi. However, the site-specific nature of its mechanism of action necessitates careful stewardship and integrated resistance management strategies to ensure its long-term efficacy. Further research to elucidate the precise binding kinetics and to expand the quantitative efficacy data against a wider range of pathogens will be beneficial for optimizing its use in agricultural systems.

References

An In-depth Technical Guide on the Molecular Target of Triclopyricarb in Fungal Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclopyricarb is a strobilurin fungicide that effectively controls a broad spectrum of fungal pathogens, including Pyricularia oryzae, the causal agent of rice blast. Its primary mode of action is the disruption of mitochondrial respiration, a critical process for cellular energy production in fungi. This technical guide provides a comprehensive overview of the molecular target of this compound, detailing its interaction with the fungal mitochondrial respiratory chain. This document summarizes the available data, outlines relevant experimental protocols, and provides visual representations of the key pathways and experimental workflows.

Introduction: The Fungal Mitochondrial Respiratory Chain - A Prime Target for Fungicides

The mitochondrial respiratory chain, also known as the electron transport chain (ETC), is a series of protein complexes embedded in the inner mitochondrial membrane. It plays a central role in cellular energy metabolism by generating a proton gradient that drives the synthesis of ATP through oxidative phosphorylation.[1][2] The fungal ETC is comprised of four main complexes (Complex I-IV) and two mobile electron carriers, ubiquinone and cytochrome c.[1] Due to its essential role in fungal survival, the mitochondrial respiratory chain is a key target for the development of fungicides.[3]

Molecular Target Identification and Mechanism of Action

This compound belongs to the strobilurin class of fungicides, which are known as Quinone outside Inhibitors (QoIs).[4] The molecular target of strobilurins, including this compound, is Complex III of the mitochondrial respiratory chain, also known as the cytochrome bc1 complex .[4]

Specifically, this compound binds to the Qo (Quinone outside) site of cytochrome b , a key subunit of the cytochrome bc1 complex.[4] This binding event physically obstructs the transfer of electrons from ubiquinol to cytochrome c1. The blockage of the electron flow disrupts the proton motive force across the inner mitochondrial membrane, leading to a cessation of ATP synthesis and ultimately, fungal cell death.[4]

Signaling Pathway of this compound Action

The following diagram illustrates the fungal mitochondrial respiratory chain and the specific point of inhibition by this compound.

Fungal_Mitochondrial_Respiration cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space NADH NADH Complex_I Complex I NADH Dehydrogenase NADH->Complex_I Succinate Succinate Complex_II Complex II Succinate Dehydrogenase Succinate->Complex_II Q Q Complex_I->Q e- H_ions H+ Complex_I->H_ions H+ Complex_II->Q e- Complex_III Complex III Cytochrome bc1 complex CytC Cyt c Complex_III->CytC e- Complex_III->H_ions H+ Complex_IV Complex IV Cytochrome c Oxidase Complex_IV->H_ions H+ H2O H2O Complex_IV->H2O O2 -> H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP Q->Complex_III e- CytC->Complex_IV e- H_ions->ATP_Synthase Proton Motive Force This compound This compound This compound->Complex_III Inhibition at Qo site

Caption: Fungal Mitochondrial Respiratory Chain and Site of this compound Inhibition.

Quantitative Data on this compound Activity

Table 1: Mycelial Growth Inhibition by Strobilurin Fungicides (Representative Data)

FungicideFungal SpeciesEC50 (µg/mL)Reference
AzoxystrobinPyricularia oryzae0.02 - 0.1[5]
PyraclostrobinPyricularia oryzae0.01 - 0.05[5]
Kresoxim-methylPyricularia oryzae0.03 - 0.15[5]
This compound Pyricularia oryzaeData not publicly available-

Note: The provided EC50 values for other strobilurins are for illustrative purposes to indicate the typical potency of this fungicide class against Pyricularia oryzae. Actual values can vary depending on the specific isolate and experimental conditions.

Experimental Protocols

The following sections describe the general methodologies used to investigate the molecular target of strobilurin fungicides like this compound.

Isolation of Fungal Mitochondria

A prerequisite for in vitro assays is the isolation of functional mitochondria from the target fungus.

Protocol:

  • Fungal Culture: Grow the fungal species of interest (e.g., Pyricularia oryzae) in a suitable liquid medium to obtain sufficient mycelial mass.

  • Harvesting and Protoplasting: Harvest the mycelia by filtration and treat with cell wall-degrading enzymes (e.g., a mixture of glucanase and chitinase) to generate protoplasts.

  • Homogenization: Resuspend the protoplasts in an ice-cold mitochondrial isolation buffer (containing osmotic support like mannitol or sucrose, and protease inhibitors). Homogenize the suspension using a Dounce homogenizer or a similar gentle method.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

  • Washing and Resuspension: Wash the mitochondrial pellet with the isolation buffer and resuspend it in a suitable assay buffer.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay for normalization of activity measurements.

Mitochondrial Respiration Assay (Oxygen Consumption)

This assay directly measures the effect of the inhibitor on the rate of oxygen consumption by isolated mitochondria.

Protocol:

  • Apparatus: Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Reaction Chamber: Add the isolated mitochondria to a reaction buffer in the temperature-controlled chamber of the respirometer.

  • Substrate Addition: Initiate respiration by adding a substrate for a specific complex (e.g., pyruvate/malate for Complex I-driven respiration or succinate for Complex II-driven respiration).

  • State 3 Respiration: Add ADP to stimulate ATP synthesis and measure the rate of oxygen consumption in the active state (State 3).

  • Inhibitor Titration: Add varying concentrations of this compound to the chamber and measure the resulting inhibition of State 3 respiration.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the rate of oxygen consumption.

Cytochrome bc1 Complex (Complex III) Activity Assay

This spectrophotometric assay specifically measures the enzymatic activity of Complex III.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, reduced decylubiquinone (DBH2) as the electron donor, and oxidized cytochrome c as the electron acceptor.

  • Mitochondrial Preparation: Add a known amount of isolated mitochondria to the reaction mixture.

  • Inhibitor Addition: For the test samples, add varying concentrations of this compound.

  • Spectrophotometric Measurement: Monitor the reduction of cytochrome c over time by measuring the increase in absorbance at 550 nm.

  • Data Analysis: Calculate the rate of cytochrome c reduction. The inhibition of this rate in the presence of this compound is a direct measure of its effect on Complex III activity. Determine the IC50 value from a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for identifying and characterizing the molecular target of a fungicide like this compound.

Experimental_Workflow A Fungal Culture (e.g., Pyricularia oryzae) B Mycelial Growth Inhibition Assay A->B D Isolation of Mitochondria A->D C Determine EC50 B->C E Mitochondrial Respiration Assay (Oxygen Consumption) D->E G Cytochrome bc1 Complex (Complex III) Activity Assay D->G I Binding Studies (e.g., Cytochrome b binding assay) D->I F Determine IC50 for Respiration E->F H Determine IC50 for Complex III G->H K Molecular Modeling and Docking H->K J Determine Ki I->J J->K L Visualize Binding Interaction K->L

References

Metabolic Fate of Triclopyr and Triclocarban in Agricultural Soils: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the metabolic fate of two widely used antimicrobial and herbicidal compounds, Triclopyr and Triclocarban, in agricultural soils. Understanding the degradation pathways, persistence, and the nature of metabolites of these compounds is crucial for assessing their environmental impact and ensuring food safety. This document summarizes key quantitative data, details experimental methodologies for their analysis, and visualizes the metabolic processes and experimental workflows.

Metabolic Fate of Triclopyr

Triclopyr, a selective systemic herbicide, is primarily used for controlling broadleaf weeds. Its persistence and degradation in soil are influenced by various factors, including soil type, moisture, temperature, and microbial activity.

Quantitative Data on Triclopyr Degradation

The degradation of Triclopyr in soil is predominantly a microbial process.[1][2] Its persistence is generally moderate, with the half-life varying based on environmental conditions.

CompoundHalf-life (t½) in Soil (Days)ConditionsReference(s)
Triclopyr8 - 46Aerobic, varying soil types[3][4]
Triclopyr30 - 90Typical range[5]
Triclopyr11 - 25Warm, moist period[6]
3,5,6-trichloro-2-pyridinol (TCP)Not specifiedMajor metabolite[6][7]
3,5,6-trichloro-2-methoxypyridine (TMP)Not specifiedMinor metabolite[6][7]
Metabolic Pathway of Triclopyr in Soil

Under aerobic conditions, Triclopyr undergoes degradation primarily through microbial action to form two major metabolites: 3,5,6-trichloro-2-pyridinol (TCP) and, to a lesser extent, 3,5,6-trichloro-2-methoxypyridine (TMP).[6] Both metabolites can be further degraded.

Triclopyr_Metabolism Triclopyr Triclopyr TCP 3,5,6-trichloro-2-pyridinol (TCP) (Major Metabolite) Triclopyr->TCP Microbial Degradation TMP 3,5,6-trichloro-2-methoxypyridine (TMP) (Minor Metabolite) Triclopyr->TMP Microbial Degradation Degradation_Products Further Degradation (e.g., CO2) TCP->Degradation_Products TMP->Degradation_Products

Metabolic pathway of Triclopyr in aerobic soil.
Experimental Protocols for Triclopyr Analysis in Soil

This method is adapted from established environmental chemistry protocols for the analysis of Triclopyr and its primary metabolite, TCP.[3][5]

  • Extraction:

    • Weigh a 5.0 g portion of prepared control soil into a 40-mL vial.

    • Extract residues using a 90% acetone/10% 1.0 N hydrochloric acid solution.[5]

    • For fortified samples, add appropriate spiking solutions in acetone to achieve concentrations ranging from 0.01-1.0 µg/g.

  • Cleanup for Triclopyr and TCP:

    • Concentrate a portion of the acetone/hydrochloric acid extract to remove the acetone.

    • Dilute the sample with 0.1 N hydrochloric acid and purify using a C18 solid-phase extraction (SPE) cartridge.[5]

    • Elute the analytes from the C18 SPE cartridge and extract with 1-chlorobutane.

  • Cleanup for TMP:

    • Take a portion of the initial acetone/hydrochloric acid extract, dilute with water, basify, and then extract with hexane.

    • Purify the hexane extract using a silica gel SPE cartridge.[3]

  • Derivatization and Analysis:

    • Combine the purified extracts for Triclopyr/TCP and TMP.

    • Concentrate the combined extract and add an internal standard.

    • Derivatize the sample with N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) to form the tert-butyldimethylsilyl (TBDMS) derivatives of Triclopyr and TCP.[3]

    • Analyze the derivatized sample by capillary gas chromatography with mass selective detection (GC/MSD).[3]

This method provides an alternative approach using high-performance liquid chromatography.[8]

  • Extraction:

    • Extract the soil sample with acidified acetonitrile using a modified QuEChERS method.[8]

  • Analysis:

    • Perform determination and quantification using high-performance liquid chromatography with a diode-array detector (HPLC-DAD).[8]

    • Optimal conditions include a mobile phase of acetonitrile and 0.1% H3PO4 (50:50, v/v) at a flow rate of 0.9 ml/min, with detection at 220 nm.[8]

Metabolic Fate of Triclocarban

Triclocarban (TCC) is an antimicrobial agent found in various personal care products. Its presence in agricultural soils is often due to the application of biosolids from wastewater treatment plants.

Quantitative Data on Triclocarban Degradation

Triclocarban is generally more persistent in soil than Triclopyr, with its degradation being significantly slower, especially under anaerobic conditions.

CompoundHalf-life (t½) in Soil (Days)ConditionsReference(s)
Triclocarban (TCC)108Aerobic[9][10]
Triclocarban (TCC)> 70 (persistent)Anaerobic[9][10]
3,4-dichloroaniline (3,4-DCA)Not specifiedMetabolite
4-chloroaniline (4-CA)Not specifiedMetabolite
Metabolic Pathway of Triclocarban in Soil

The primary metabolic pathway for Triclocarban in soil is believed to be hydrolysis, which cleaves the urea linkage to form 3,4-dichloroaniline (3,4-DCA) and 4-chloroaniline (4-CA).

Triclocarban_Metabolism Triclocarban Triclocarban (TCC) DCA 3,4-dichloroaniline (3,4-DCA) Triclocarban->DCA Hydrolysis CA 4-chloroaniline (4-CA) Triclocarban->CA Hydrolysis Further_Degradation Further Degradation DCA->Further_Degradation CA->Further_Degradation

Metabolic pathway of Triclocarban in soil.
Experimental Protocols for Triclocarban Analysis in Soil

This method is suitable for the rapid and sensitive determination of Triclocarban in soil and biosolid samples.[11]

  • Extraction:

    • Employ pressurized liquid extraction (PLE) for the extraction of Triclocarban from soil samples.[11]

  • Analysis:

    • Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative ion multimode ionization.[11]

    • Separation can be achieved using a C18 column with a mobile phase gradient of ammonium acetate and acetonitrile.[11]

This protocol is adapted from a method for fecal samples and can be applied to soil matrices.[12]

  • Extraction:

    • To 0.1 g of soil, add an internal standard (e.g., 13C6-TCC).

    • Add 5 mL of 80:20 acetonitrile/H2O and vortex vigorously.

    • Sonicate the sample for 30 minutes.

    • Centrifuge at 1500 rpm for 8 minutes.

    • Filter the supernatant.

  • Analysis:

    • Analyze the extract by HPLC-MS/MS.

    • A suitable mobile phase consists of water with 0.02% acetic acid and methanol in a gradient program.[12]

General Experimental Workflow for Soil Metabolism Studies

The following diagram illustrates a typical workflow for conducting an aerobic soil metabolism study, as guided by regulatory protocols.[13]

Soil_Metabolism_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection 1. Soil Collection (Characterized Agricultural Soil) Sieving 2. Sieving and Pre-incubation Soil_Collection->Sieving Fortification 3. Fortification with Test Substance Sieving->Fortification Incubation 4. Aerobic Incubation (Controlled Temperature & Moisture) Fortification->Incubation Sampling 5. Time-course Sampling Incubation->Sampling Extraction 6. Solvent Extraction Sampling->Extraction Cleanup 7. Sample Cleanup (SPE) Extraction->Cleanup Instrumental_Analysis 8. Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Instrumental_Analysis Quantification 9. Quantification of Parent & Metabolites Instrumental_Analysis->Quantification Half_life 10. Half-life Calculation Quantification->Half_life Pathway_ID 11. Metabolic Pathway Identification Quantification->Pathway_ID

General workflow for an aerobic soil metabolism study.

Conclusion

This technical guide has synthesized the current understanding of the metabolic fate of Triclopyr and Triclocarban in agricultural soils. The provided data, metabolic pathways, and experimental protocols offer a valuable resource for researchers and professionals in the fields of environmental science, analytical chemistry, and drug development. The distinct degradation patterns and persistence of these two compounds highlight the importance of specific and sensitive analytical methods for their monitoring in the environment.

References

An In-depth Technical Guide to the Photolytic Degradation Pathways of Triclopyricarb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclopyricarb is a strobilurin fungicide characterized by a unique molecular structure that incorporates a trichloropyridinyl moiety and a carbamate group. As with many agrochemicals, understanding its environmental fate is crucial for assessing its ecological impact. Photolytic degradation, the breakdown of molecules by light, is a primary abiotic degradation pathway for many pesticides in aqueous environments and on surfaces. This technical guide provides a comprehensive overview of the potential photolytic degradation pathways of this compound, drawing upon data from structurally related strobilurin fungicides and carbamate pesticides to infer its behavior under photolytic conditions. The guide details putative degradation mechanisms, summarizes relevant quantitative data from analogous compounds, outlines experimental protocols for studying photolysis, and describes analytical techniques for identifying degradation products.

Proposed Photolytic Degradation Pathways of this compound

In the absence of direct experimental data for this compound, its photolytic degradation pathways can be postulated based on the known photochemistry of its core structural components: the strobilurin group and the N-phenyl carbamate moiety. Strobilurin fungicides are known to undergo photoisomerization, hydrolysis, hydroxylation, and ether cleavage.[1][2] Carbamate pesticides, on the other hand, commonly degrade through the formation of corresponding phenols and photo-Fries rearrangements.[3]

The proposed primary photolytic degradation pathways for this compound are:

  • Photoisomerization: The E/Z configuration of the oxime ether bond in the strobilurin moiety is susceptible to photoisomerization, a common reaction for this class of fungicides.[2][4]

  • Ether Bond Cleavage: The ether linkage between the phenyl ring and the trichloropyridinyl ring is a likely site for photolytic cleavage.[1][2]

  • Carbamate Bond Hydrolysis: The carbamate group can undergo hydrolysis, potentially leading to the formation of a phenol derivative and other degradation products.[3]

  • Dechlorination: The trichloropyridinyl ring may undergo reductive dechlorination under photolytic conditions.

  • Hydroxylation: The aromatic rings are susceptible to hydroxylation by photochemically generated reactive oxygen species.[1]

These proposed pathways are visualized in the following diagram:

Triclopyricarb_Degradation This compound This compound isomer E/Z Isomer This compound->isomer Photoisomerization ether_cleavage_prod1 3,5,6-Trichloro-2-pyridinol This compound->ether_cleavage_prod1 Ether Cleavage ether_cleavage_prod2 Carbamate-Phenyl Radical This compound->ether_cleavage_prod2 Ether Cleavage hydrolysis_prod1 Phenolic Derivative This compound->hydrolysis_prod1 Hydrolysis hydroxylation_prod Hydroxylated Derivatives This compound->hydroxylation_prod Hydroxylation further_degradation Further Degradation Products isomer->further_degradation dechlorination_prod Dechlorinated Pyridinol Derivatives ether_cleavage_prod1->dechlorination_prod Dechlorination ether_cleavage_prod2->further_degradation hydrolysis_prod1->further_degradation dechlorination_prod->further_degradation hydroxylation_prod->further_degradation

Putative photolytic degradation pathways of this compound.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential photolytic fate of this compound, the following tables summarize kinetic data (half-life and quantum yield) from studies on related strobilurin fungicides and carbamate pesticides.

Table 1: Photodegradation Half-lives of Structurally Related Strobilurin Fungicides

CompoundMatrixLight SourcepHHalf-life (t½)Reference
Kresoxim-methylAqueousHigh-pressure mercury lamp-10.3 ± 0.7 hours[1]
PyraclostrobinAqueousUV light5.02.42 hours[5]
PyraclostrobinAqueousUV light7.01.47 hours[5]
PyraclostrobinAqueousUV light9.01.32 hours[5]
PyraclostrobinAqueousSunlight5.011.2 hours[5]
PyraclostrobinAqueousSunlight7.03.29 hours[5]
PyraclostrobinAqueousSunlight9.03.69 hours[5]
AzoxystrobinAqueousXenon arc lamp7~14 days[1]
TrifloxystrobinAqueousNot specified413.0 hours[6]
TrifloxystrobinAqueousNot specified711.9 hours[6]
TrifloxystrobinAqueousNot specified94.3 hours[6]
MandestrobinAqueousArtificial sunlight-2.7–3.9 days[7]

Table 2: Photodegradation Quantum Yields of Structurally Related Pesticides

CompoundMatrixWavelength (nm)Quantum Yield (Φ)Reference
Kresoxim-methylAqueous-6.95 × 10⁻³[1]
AzoxystrobinAqueous-3.47 x 10⁻³ (at pH 7)[2]
Azoxystrobinn-heptane-0.073 ± 0.008[8]
CarbarylAqueous>280-[9]
ChlorantraniliproleAqueousSimulated sunlight0.0099 ± 0.00060[10]
Organophosphorus PesticidesAqueous254 & 313Varies[11]

Experimental Protocols for Photolysis Studies

The study of pesticide photolysis in aqueous systems is typically conducted following standardized guidelines, such as the OECD Guideline 316 for Phototransformation of Chemicals in Water.[12][13][14] A general experimental workflow is outlined below.

Experimental_Workflow start Start: Prepare Test Solution irradiation Irradiation (e.g., Xenon Lamp) start->irradiation dark_control Dark Control start->dark_control Parallel Incubation sampling Time-course Sampling irradiation->sampling sample_prep Sample Preparation (e.g., SPE) sampling->sample_prep dark_control->sampling analysis LC-MS/MS or GC-MS Analysis sample_prep->analysis data_analysis Data Analysis (Kinetics, Product ID) analysis->data_analysis end End: Report Results data_analysis->end LCMS_Workflow sample Sample Extract hplc HPLC Separation (Reversed-Phase) sample->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 MS1: Full Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Scan (Fragment Ion Analysis) cid->ms2 identification Structure Elucidation ms2->identification

References

A Technical Guide to the Identification of Primary Metabolites of Agrochemicals in Planta: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: While specific metabolic pathways for the fungicide Triclopyricarb in plants are not extensively documented in publicly available scientific literature, this guide provides a comprehensive overview of the state-of-the-art methodologies and experimental protocols employed for the identification and quantification of agrochemical metabolites within plant systems (in planta). The principles and techniques detailed herein are broadly applicable to the study of xenobiotic metabolism in plants.

Introduction to in planta Agrochemical Metabolism

The study of how plants absorb, translocate, metabolize, and accumulate pesticide residues is critical for ensuring food safety, assessing environmental impact, and meeting regulatory requirements.[1][2] When a pesticide is applied to a crop, it can be transformed into various metabolites through the plant's natural biochemical processes. These metabolites may have different toxicological profiles than the parent compound. Therefore, identifying and quantifying these primary metabolites is a crucial aspect of the pesticide registration process.[1][2]

This compound is a methoxycarbanilate strobilurin fungicide used to control a range of fungal diseases in crops. It acts as a mitochondrial cytochrome-bc1 complex inhibitor. A comprehensive understanding of its fate in treated plants is essential for a complete risk assessment. Although specific data on this compound's metabolites is sparse, the established analytical workflows for other pesticides provide a robust framework for such investigations.

General Experimental Workflow for Metabolite Identification

The identification of pesticide metabolites in plants typically follows a multi-step process, often mandated by regulatory bodies like the OECD and EPA.[1][3] The use of radiolabelled compounds, most commonly with ¹⁴C, is a highly sensitive and standard approach for tracing the parent compound and its transformation products throughout the plant.[4][5][6][7]

Below is a DOT script visualizing the general workflow.

G cluster_phase1 Phase 1: Application & Sampling cluster_phase2 Phase 2: Extraction cluster_phase3 Phase 3: Analysis & Identification cluster_phase4 Phase 4: Quantification & Elucidation A Radiolabelled Pesticide Application (e.g., ¹⁴C-Triclopyricarb) B Plant Growth & Exposure (Greenhouse/Field) A->B C Harvesting at Intervals (Roots, Stems, Leaves, Fruits) B->C D Sample Homogenization (e.g., Grinding with Liquid N₂) C->D E Solvent Extraction (e.g., Acetonitrile, Methanol) D->E F Phase Separation & Cleanup (e.g., LLE, SPE, QuEChERS) E->F G Chromatographic Separation (HPLC/UPLC, GC) F->G H Detection & Profiling (Radiodetector, UV, DAD) G->H I Mass Spectrometry (LC-MS/MS, GC-MS) G->I J Metabolite Identification (Database Matching, Fragmentation Analysis) I->J K Quantification of Parent & Metabolites J->K M Pathway Proposal K->M L Structure Elucidation of Novel Metabolites (NMR) L->M Parent Parent Pesticide (e.g., this compound) Metabolite1 Phase I Metabolite (e.g., Hydroxylation Product) Parent->Metabolite1 Oxidation (P450s) Metabolite2 Phase I Metabolite (e.g., Cleavage Product) Parent->Metabolite2 Hydrolysis (Esterases) Conjugate1 Phase II Metabolite (e.g., Glucose Conjugate) Metabolite1->Conjugate1 Conjugation (UGTs) Bound Bound Residues (Incorporation into Lignin/Cellulose) Metabolite2->Bound Conjugate2 Phase II Metabolite (e.g., Malonyl-Glucose Conjugate) Conjugate1->Conjugate2 Malonylation Conjugate2->Bound

References

Structural Elucidation of Triclopyricarb and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclopyricarb, a methoxycarbamate fungicide, plays a significant role in modern agriculture. Understanding its precise molecular architecture and that of its analogues is paramount for elucidating its mechanism of action, predicting potential metabolites, and designing novel, more effective derivatives. This technical guide provides an in-depth overview of the core analytical methodologies employed in the structural elucidation of this compound and related compounds. It details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering insights into the data interpretation and experimental protocols integral to the definitive characterization of these molecules. While specific proprietary data for this compound is not publicly available, this guide utilizes data from structurally related compounds to provide a comprehensive and illustrative framework for researchers in the field.

Introduction to this compound

This compound, with the IUPAC name methyl N-methoxy-2-{[(3,5,6-trichloro-2-pyridyl)oxy]methyl}carbanilate, is a fungicide that belongs to the strobilurin class of agrochemicals.[1][2] Its chemical formula is C₁₅H₁₃Cl₃N₂O₄, and its structure features a trichloropyridinyl ether moiety linked to a phenyl ring, which in turn is substituted with a methoxycarbamate group.[2][3] The precise arrangement of these functional groups is critical to its biological activity, which involves the inhibition of mitochondrial respiration in fungi.[2]

The structural elucidation of a novel compound like this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. This guide will walk through the typical workflow for such a process.

G cluster_0 Synthesis & Isolation cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS XRay X-ray Crystallography Purification->XRay Structure Final Structure NMR->Structure MS->Structure XRay->Structure

Figure 1: General workflow for the structural elucidation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound like this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, would be employed to piece together its structure.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons in different chemical environments. The aromatic protons on the phenyl and pyridinyl rings would appear in the downfield region (typically 6.5-8.5 ppm), while the methylene protons of the -CH₂-O- linker and the methyl protons of the methoxy and carbamate groups would be found in the upfield region (typically 3.0-5.5 ppm). The coupling patterns (splitting) of the aromatic protons would provide valuable information about their relative positions on the rings.

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carbamate group would be expected to have a chemical shift in the range of 150-170 ppm. The aromatic carbons would appear between 110-160 ppm, while the aliphatic carbons of the methylene and methyl groups would be observed at higher field (20-60 ppm).

Representative NMR Data for a Methoxycarbamate Analogue

While specific NMR data for this compound is not publicly available, the following table provides representative ¹H and ¹³C NMR data for a structurally related methoxycarbamate compound, methyl N-methoxy-N-(2-methylphenyl)carbamate.[4] This data illustrates the types of chemical shifts and multiplicities that would be expected.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.1 - 7.4 (m)126.0 - 131.0
N-OCH₃3.8 (s)62.0
C=O-OCH₃3.7 (s)53.0
Ar-CH₃2.3 (s)17.0
C=O-156.0
Aromatic C-N-136.0
Aromatic C-CH₃-135.0

Note: Data is for a representative analogue and not this compound itself. Chemical shifts are approximate and will vary depending on the solvent and specific substitution pattern.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Sample of the purified compound (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary): If the 1D spectra are complex, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC (to identify one-bond proton-carbon correlations).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectral Features

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (391.64 g/mol ).[2] Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, M+4, and M+6, with relative intensities determined by the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl).

Fragmentation of the molecule in the mass spectrometer would likely occur at the ether linkage and the carbamate group, leading to characteristic fragment ions. For example, cleavage of the ether bond could produce ions corresponding to the trichloropyridinol and the N-methoxy-N-(2-methylphenyl)carbamate moieties.

Representative Mass Spectrometry Data

The following table shows a hypothetical fragmentation pattern for this compound based on its structure.

m/z Proposed Fragment
391/393/395/397[M]⁺ (Molecular ion)
197/199/201[C₅HCl₃NO]⁺ (Trichloropyridinol moiety)
194[C₉H₁₀NO₃]⁺ (Carbamate moiety)

Note: This is a predicted fragmentation pattern. Actual fragmentation may vary depending on the ionization method and conditions.

Experimental Protocol for Mass Spectrometry Analysis

Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of the compound.

Materials:

  • Sample of the purified compound (~1 mg)

  • Volatile solvent (e.g., methanol, acetonitrile)

Instrumentation:

  • Mass spectrometer (e.g., GC-MS, LC-MS, Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often provides extensive fragmentation.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile and thermally labile compounds. Often results in a prominent molecular ion peak with less fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • High-Resolution Mass Spectrometry (HRMS) (optional): For accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and fragment ions.

  • Tandem Mass Spectrometry (MS/MS) (optional): To further investigate the fragmentation pathways, a specific ion can be selected and subjected to collision-induced dissociation (CID) to produce a daughter ion spectrum.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can confirm the connectivity of atoms and establish the stereochemistry of the molecule.

Expected Crystal Structure Features

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would be a key step. The crystal structure would reveal the bond lengths, bond angles, and torsion angles of the molecule. It would also show how the molecules are packed in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-π stacking. The crystal structure of the related compound, Triclopyr (2-[(3,5,6-trichloropyridin-2-yl)oxy]acetic acid), has been reported and shows that the pyridyl ring system is a key feature in the crystal packing.[1][5]

Representative X-ray Crystallography Data for a Related Structure

The following table provides representative crystallographic data for Triclopyr, which shares the trichloropyridinyl moiety with this compound.[5]

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5771 (9)
b (Å)25.409 (3)
c (Å)10.1668 (12)
β (°)106.261 (8)
Volume (ų)1879.1 (4)
Z8

Note: This data is for Triclopyr, not this compound.

Experimental Protocol for X-ray Crystallography

Objective: To determine the three-dimensional molecular structure of the compound.

Materials:

  • High-purity crystalline sample

Instrumentation:

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Mount a suitable single crystal on the goniometer head of the diffractometer.

  • Data Collection:

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Irradiate the crystal with a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots).

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the best fit between the observed and calculated diffraction data.

  • Structure Validation: Validate the final structure using various crystallographic criteria.

G cluster_0 This compound Core Structure A Trichloropyridinyl Ring B Ether Linkage (-O-) A->B D Methylene Bridge (-CH₂-) B->D C Phenyl Ring E Methoxycarbamate Group (-N(OCH₃)C(=O)OCH₃) C->E D->C

Figure 2: Key structural components of this compound.

Structural Elucidation of Analogues

The structural elucidation of this compound analogues would follow a similar workflow. The same analytical techniques (NMR, MS, and X-ray crystallography) would be employed to determine the structures of the new derivatives. Comparative analysis of the spectral and crystallographic data between the parent compound and its analogues can provide valuable structure-activity relationship (SAR) insights. For example, modifications to the substitution pattern on the phenyl or pyridinyl rings would result in predictable changes in the NMR spectra and could be correlated with changes in fungicidal activity.

Conclusion

The structural elucidation of this compound and its analogues is a critical undertaking that relies on the integrated use of powerful analytical techniques. While specific experimental data for this compound is not widely disseminated, this guide provides a comprehensive overview of the methodologies and expected outcomes based on the principles of NMR spectroscopy, mass spectrometry, and X-ray crystallography, using data from related compounds for illustration. A thorough understanding of these techniques is essential for researchers and professionals involved in the development of new and improved agrochemicals.

References

Environmental Fate and Persistence of Triclopyricarb Residues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and regulatory documents contain a significant data gap regarding the specific environmental fate and persistence of triclopyricarb (SYP-7017). The following guide has been compiled by leveraging information on the broader class of strobilurin fungicides, of which this compound is a member, and by outlining standardized experimental protocols used for pesticide environmental assessment. The degradation pathway presented is a scientifically informed proposition based on the chemical structure of this compound and known metabolic routes of similar compounds.

Introduction

This compound (IUPAC name: methyl N-methoxy-2-{[(3,5,6-trichloro-2-pyridyl)oxy]methyl}carbanilate) is a broad-spectrum strobilurin fungicide.[1][2][3][4] Like other fungicides in this class, it acts as a Quinone Outside Inhibitor (QoI), disrupting mitochondrial respiration in fungi.[1] Understanding the environmental fate and persistence of this compound is crucial for assessing its potential ecological impact and ensuring its safe use in agriculture. This document provides a technical overview of its expected environmental behavior based on surrogate data from the strobilurin class, outlines standard experimental methodologies for its assessment, and proposes a likely degradation pathway.

General Environmental Fate of Strobilurin Fungicides (Surrogate Data)

Strobilurin fungicides are generally characterized by rapid degradation in the environment.[1][5] The primary routes of dissipation include microbial degradation, photolysis, and hydrolysis.[1][6] Their mobility and persistence in soil are influenced by factors such as soil type, organic matter content, pH, and microbial activity.[7]

Table 1: General Environmental Fate Characteristics of Strobilurin Fungicides

Environmental CompartmentProcessGeneral Half-life (DT50) RangeKey Influencing Factors
Soil Aerobic microbial degradationTypically 2 to 12 weeks[1]Soil type, organic matter, moisture, temperature, microbial population[7]
Anaerobic microbial degradationGenerally slower than aerobic degradationRedox potential, availability of electron acceptors
Photolysis on soil surfaceCan be significant, often rapid (days to weeks)[1]Sunlight intensity, soil moisture
Water HydrolysispH-dependent; often more rapid under alkaline conditions[8]pH, temperature
Aqueous PhotolysisCan be a major degradation pathway (days to weeks)[9]Water clarity, depth, presence of photosensitizers
Sediment Anaerobic degradationVariable, can be persistent under certain conditionsOrganic matter content, microbial activity

Note: This table presents generalized data for the strobilurin class of fungicides and should be considered as indicative for this compound in the absence of specific data.

Proposed Degradation Pathway of this compound

Based on the known degradation pathways of strobilurin fungicides and compounds containing a chloropyridinyl-oxy moiety, a proposed degradation pathway for this compound is outlined below.[6][10] Key transformation processes are expected to include:

  • Ester Hydrolysis: Cleavage of the methyl ester group to form a carboxylic acid.

  • Ether Bond Cleavage: Scission of the ether linkage between the phenyl ring and the trichloropyridinyl group.

  • Demethoxylation/Hydroxylation: Removal of the methoxy group on the carbamate nitrogen, potentially followed by hydroxylation.

  • Ring Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

  • Cleavage of the Trichloropyridinyl Moiety: Degradation of the 3,5,6-trichloro-2-pyridinol metabolite.

Triclopyricarb_Degradation_Pathway parent This compound metabolite1 Carboxylic Acid Metabolite parent->metabolite1 Ester Hydrolysis metabolite2 3,5,6-Trichloro-2-pyridinol (TCP) parent->metabolite2 Ether Cleavage metabolite3 Phenyl Moiety Metabolite parent->metabolite3 Ether Cleavage degradation_products Further Degradation (e.g., ring opening, mineralization) metabolite1->degradation_products Further Degradation metabolite2->degradation_products Further Degradation metabolite3->degradation_products Further Degradation

Proposed degradation pathway for this compound.

Standardized Experimental Protocols for Environmental Fate Studies

The following sections describe typical experimental protocols based on OECD (Organisation for Economic Co-operation and Development) and EPA (Environmental Protection Agency) guidelines that would be used to determine the environmental fate of a pesticide like this compound.[11][12][13][14][15]

Aerobic and Anaerobic Transformation in Soil (OECD 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions.

Methodology:

  • Test System: Freshly collected and sieved soil is characterized (pH, organic carbon, texture, etc.).

  • Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to soil samples at a known concentration.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is passed through the incubation vessels.

    • Anaerobic: After an initial aerobic phase, the soil is flooded with deionized water, and the headspace is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Sampling: Soil samples are collected at predetermined intervals.

  • Analysis:

    • Soil samples are extracted using appropriate solvents.

    • The parent compound and its transformation products are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Volatile organic compounds and CO₂ are trapped to determine mineralization.

    • Non-extractable (bound) residues are quantified by combustion analysis.

  • Data Evaluation: The rate of degradation (DT₅₀ and DT₉₀ values) is calculated using appropriate kinetic models.

Hydrolysis as a Function of pH (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

  • Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Application: A sterile solution of this compound is added to the buffer solutions.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate degradation if stable at lower temperatures).

  • Sampling: Aliquots of the solutions are taken at various time points.

  • Analysis: The concentration of this compound is determined by HPLC or a similar analytical technique. Degradation products may also be identified.

  • Data Evaluation: The hydrolysis rate constant and half-life are calculated for each pH.

Phototransformation on Soil Surfaces (OECD Guideline available) & in Water (OECD 316)

Objective: To assess the degradation of this compound on soil surfaces and in water when exposed to light.

Methodology:

  • Test System:

    • Soil: Thin layers of soil are treated with this compound.

    • Water: A solution of this compound in a sterile, buffered aqueous solution is prepared.

  • Irradiation: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark control samples are maintained under the same conditions but shielded from light.

  • Sampling: Samples are collected at various time intervals.

  • Analysis: The concentration of this compound and its photoproducts is determined using appropriate analytical methods.

  • Data Evaluation: The photodegradation rate and half-life are calculated, correcting for any degradation observed in the dark controls.

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

Objective: To determine the adsorption and desorption characteristics of this compound in different soil types, which indicates its potential for leaching.

Methodology:

  • Test System: A range of characterized soils with varying properties (e.g., organic carbon content, clay content, pH) are used.

  • Adsorption Phase:

    • Soil is equilibrated with a solution of this compound in 0.01 M CaCl₂ of known concentration.

    • The mixture is shaken for a defined period (e.g., 24 hours) to reach equilibrium.

    • The suspension is centrifuged, and the concentration of this compound remaining in the supernatant is measured.

  • Desorption Phase:

    • The supernatant from the adsorption phase is replaced with a pesticide-free CaCl₂ solution.

    • The mixture is shaken again to allow for desorption.

    • The concentration of this compound in the supernatant is measured after centrifugation. This step can be repeated to assess the extent of desorption.

  • Data Evaluation: The soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. These values are used to classify the mobility potential of the pesticide in soil.

Generic Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a soil metabolism study, as described in section 4.1.

Soil_Metabolism_Workflow start Start: Soil Collection & Characterization application Application of ¹⁴C-Triclopyricarb start->application incubation Incubation (Aerobic/Anaerobic, Dark, Constant T°C) application->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction volatiles Trapping of Volatiles (e.g., ¹⁴CO₂) sampling->volatiles analysis Analysis (HPLC, LC-MS) extraction->analysis bound_residues Combustion of Non-extractable Residues extraction->bound_residues Soil Pellet quantification Quantification of Parent & Metabolites analysis->quantification data_analysis Data Analysis & Kinetic Modeling quantification->data_analysis volatiles->data_analysis bound_residues->data_analysis end End: Determine DT₅₀, DT₉₀ & Degradation Pathway data_analysis->end

Generic workflow for a soil metabolism study.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Triclopyricarb in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclopyricarb is a methoxycarbanilate strobilurin fungicide utilized for the control of fungal diseases such as powdery mildew in various crops, including rice, cucumbers, melons, and wheat.[1] As with any agricultural pesticide, monitoring its residue levels in plant tissues is crucial for ensuring food safety and understanding its environmental fate. This document provides detailed application notes and experimental protocols for the accurate and sensitive determination of this compound residues in plant matrices. The primary analytical technique highlighted is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful tool for selective and quantitative analysis of pesticide residues.[2] The sample preparation method of choice is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which is widely adopted for multi-residue pesticide analysis in food samples due to its simplicity and efficiency.[2][3]

Data Presentation

The following table summarizes the quantitative data for the analytical method for this compound in various plant tissues, based on a validated QuEChERS-HPLC-MS/MS method.[4]

Table 1: Quantitative Method Performance for this compound Analysis in Various Plant Matrices

Plant MatrixLimit of Quantification (LOQ) (µg/kg)Spiked Level (µg/kg)Recovery Rate (%)Relative Standard Deviation (RSD) (%)
Grape0.50.595.28.7
1.098.76.5
5.0105.34.1
Raisin0.50.588.612.1
1.092.49.8
5.099.87.3
Potato0.50.5102.75.4
1.0112.13.8
5.0108.92.6
Rice0.50.571.611.5
1.078.99.2
5.085.36.8
Tomato0.50.596.37.1
1.0101.55.5
5.0107.83.2
Rapeseed0.50.585.410.3
1.090.18.1
5.096.25.7

Experimental Protocols

This section provides a detailed methodology for the determination of this compound in plant tissues using a modified QuEChERS extraction followed by HPLC-MS/MS analysis.[4]

Sample Preparation and Extraction (Modified QuEChERS)
  • Homogenization: Weigh a representative 10 g sample of the plant tissue into a 50 mL centrifuge tube. For dry samples like rice and raisin, add 10 mL of purified water and allow to stand for 30 minutes to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% acetic acid) to the centrifuge tube.

    • Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.

  • Cleanup Sorbents: The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 150 mg of primary secondary amine (PSA), and 150 mg of graphitized carbon black (GCB). For samples with high fatty acid content like rapeseed, an additional 150 mg of C18 sorbent may be beneficial.

  • Vortex and Centrifuge: Cap the d-SPE tube and vortex for 1 minute. Centrifuge at 8000 rpm for 5 minutes.

  • Final Extract: Take a 1 mL aliquot of the cleaned supernatant, filter it through a 0.22 µm syringe filter, and transfer it into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid and 5 mmol/L ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Program:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion (m/z): To be determined by direct infusion of a this compound standard.

    • Product Ions (m/z): At least two product ions should be monitored for quantification and confirmation. Collision energies should be optimized for each transition.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenization (10g sample in 50mL tube) Rehydration Rehydration for Dry Samples (add 10mL water, wait 30 min) Homogenization->Rehydration if applicable Add_Solvent 2. Add 10mL Acetonitrile (1% Acetic Acid) Homogenization->Add_Solvent Rehydration->Add_Solvent Add_Salts 3. Add QuEChERS Salts (4g MgSO4, 1g NaCl) Add_Solvent->Add_Salts Shake 4. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 5. Centrifuge (4000 rpm, 5 min) Shake->Centrifuge1 Transfer_Supernatant 6. Transfer 6mL Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE 7. Add to d-SPE Tube (MgSO4, PSA, GCB) Transfer_Supernatant->Add_dSPE Vortex 8. Vortex (1 min) Add_dSPE->Vortex Centrifuge2 9. Centrifuge (8000 rpm, 5 min) Vortex->Centrifuge2 Filter 10. Filter (0.22µm) Centrifuge2->Filter HPLC_MSMS 11. HPLC-MS/MS Analysis Filter->HPLC_MSMS

Caption: Experimental workflow for this compound analysis in plant tissues.

signaling_pathway cluster_mitochondrion Mitochondrial Respiration This compound This compound (Strobilurin Fungicide) Complex_III Complex III (Cytochrome bc1 complex) This compound->Complex_III Inhibits Qo site Mitochondrion Fungal Mitochondrion Electron_Transport Electron Transport Chain Complex_III->Electron_Transport Blocks electron transfer ATP_Synthase ATP Synthase Electron_Transport->ATP_Synthase Disrupts proton gradient ATP_Production ATP Production ATP_Synthase->ATP_Production Prevents ATP synthesis Cellular_Respiration Cellular Respiration ATP_Production->Cellular_Respiration Halts Fungal_Growth Fungal Growth and Proliferation Cellular_Respiration->Fungal_Growth Inhibits

Caption: Mode of action of this compound on fungal respiration.

References

Application Note: Quantification of Triclopyricarb Residues in Soil using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of triclopyricarb residues in soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and clean-up, ensuring high recovery rates and removal of matrix interferences. The subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the detection of this compound. This method is suitable for researchers, scientists, and professionals in the fields of environmental science, agriculture, and drug development involved in the monitoring of pesticide residues.

Introduction

This compound is a fungicide used in agriculture to control a variety of fungal diseases. Its potential persistence in soil and subsequent uptake by crops necessitates the development of sensitive and reliable analytical methods to monitor its residues in the environment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. This application note provides a detailed protocol for the extraction, clean-up, and quantification of this compound in soil, offering a complete workflow from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS) solution (e.g., Isotope-labeled this compound or a structurally similar compound with no environmental presence)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Method)
  • Soil Sampling and Homogenization: Collect soil samples from the desired depth and location. Air-dry the samples in the dark at room temperature, and then sieve through a 2 mm mesh to remove stones and large debris. Homogenize the sieved soil before extraction.

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of ultrapure water and vortex for 30 seconds to hydrate the soil.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Add the appropriate amount of internal standard solution.

    • Add a salt mixture of 4 g magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer 6 mL of the acetonitrile supernatant to a 15 mL polypropylene centrifuge tube.

    • Add 900 mg of anhydrous magnesium sulfate, 150 mg of PSA, and 150 mg of C18 sorbent.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Gas FlowDesolvation: 800 L/hr; Cone: 50 L/hr
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions for this compound (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)392.0198.02550
This compound (Qualifier)392.0154.03550
Internal StandardUser DefinedUser DefinedUser Defined50

Data Presentation

The following table summarizes the expected quantitative performance of this method based on typical results for multi-residue pesticide analysis in soil.[1]

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 µg/kg
Limit of Quantification (LOQ)1.5 µg/kg
Recovery (at 10 µg/kg)85-110%
Precision (RSD, at 10 µg/kg)< 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis soil_sample 1. Soil Sampling & Homogenization extraction 2. QuEChERS Extraction (Acetonitrile, Salts) soil_sample->extraction 10g soil cleanup 3. d-SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup Acetonitrile Supernatant final_extract 4. Final Extract (Filtration) cleanup->final_extract Cleaned Extract lc_separation 5. LC Separation (C18 Column) final_extract->lc_separation Injection ms_detection 6. MS/MS Detection (MRM Mode) lc_separation->ms_detection Eluent data_analysis 7. Data Analysis & Quantification ms_detection->data_analysis Mass Spectra

Caption: Experimental workflow for the quantification of this compound in soil.

logical_relationship start Soil Sample process1 Extraction with Acetonitrile and QuEChERS Salts start->process1 decision1 Matrix Interferences? process1->decision1 process2 Dispersive SPE Cleanup (PSA/C18) decision1->process2 Yes process3 Direct Analysis decision1->process3 No end LC-MS/MS Quantification process2->end process3->end

Caption: Logical workflow for sample preparation and analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound residues in soil. The use of the QuEChERS protocol for sample preparation ensures efficient extraction and clean-up, minimizing matrix effects and leading to accurate and precise results. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and food safety, enabling the effective surveillance of this compound in soil matrices. The provided workflow and hypothetical MS/MS parameters offer a strong starting point for method development and validation.

References

Development of a QuEChERS-based Method for Triclopyricarb Extraction in Vegetative Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document provides a detailed methodology for the extraction of triclopyricarb from various vegetative food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This protocol is intended for researchers, scientists, and professionals in the field of drug development and food safety analysis.

Introduction

This compound is a systemic herbicide used for the control of broadleaf weeds. Monitoring its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. The QuEChERS method has emerged as a popular sample preparation technique for multi-residue pesticide analysis in food due to its simplicity, high throughput, and low solvent consumption.[1][2] This application note details a validated QuEChERS protocol specifically tailored for the efficient extraction and cleanup of this compound from vegetative matrices such as grapes, raisins, potatoes, rice, tomatoes, and rapeseed.[3]

The described method involves an initial extraction with acidified acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and NH2 sorbents.[3] The final determination is performed by HPLC-MS/MS, which offers high selectivity and sensitivity for the quantification of this compound.[3]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or MS grade.

  • Reagents: Formic acid (FA), Ammonium acetate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.

  • d-SPE Sorbents: Primary Secondary Amine (PSA), Amino N-propylethylsilyl-functionalized silica gel (NH2).

  • Standards: this compound analytical standard (purity >98%).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Equipment: High-speed blender/homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solution with methanol to obtain a concentration of 10 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with an appropriate solvent (e.g., methanol or a blank matrix extract) to construct the calibration curve.

Sample Preparation and Homogenization
  • For fresh samples (grapes, potatoes, tomatoes), weigh a representative portion and homogenize using a high-speed blender.

  • For dry samples (raisins, rice, rapeseed), grind to a fine powder.

  • Store homogenized samples at -20°C until extraction.

QuEChERS Extraction Procedure
  • Sample Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples, add 10 mL of ultrapure water and allow it to rehydrate for 30 minutes.

  • Extraction: Add 10 mL of 1% formic acid in acetonitrile to the centrifuge tube.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.

  • Salting Out: Add 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

  • Second Shaking: Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • Sorbent Composition: The d-SPE tube should contain 50 mg of PSA and 50 mg of NH2.

  • Vortexing: Vortex the microcentrifuge tube for 30 seconds.

  • Second Centrifugation: Centrifuge at ≥ 10,000 rpm for 2 minutes.

  • Final Extract: The supernatant is the final extract.

HPLC-MS/MS Analysis
  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

  • Instrument Conditions:

    • HPLC System: A suitable HPLC system equipped with a C18 analytical column.

    • Mobile Phase: Isocratic elution with 0.1% (v/v) formic acid in water (containing 2 mmol/L ammonium acetate) and methanol (2:8, v/v).[3]

    • Flow Rate: 0.25 mL/min.[3]

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode (ESI+).[3]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The parent ion and at least two fragment ions should be monitored for quantification and confirmation.[3]

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this method for this compound in various vegetative matrices.[3]

Table 1: Method Validation Parameters for this compound

ParameterResult
Linearity (r²)> 0.996
Limit of Quantification (LOQ)0.5 µg/kg

Table 2: Recovery and Precision of this compound in Spiked Vegetative Matrices

MatrixSpiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Grape0.595.28.5
1.098.76.3
5.0102.14.1
Raisin0.588.612.1
1.092.49.8
5.095.37.2
Potato0.5105.85.6
1.0109.33.9
5.0112.12.6
Rice0.571.611.5
1.078.99.1
5.085.46.8
Tomato0.599.87.2
1.0103.55.1
5.0107.93.3
Rapeseed0.582.410.3
1.086.78.4
5.091.25.9

Data sourced from a study on the determination of this compound and oxadiargyl residues in vegetative foods.[3]

Mandatory Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization Homogenize/Grind Vegetative Sample Weighing Weigh 10g of Homogenized Sample Homogenization->Weighing Add_ACN Add 10mL 1% Formic Acid in Acetonitrile Weighing->Add_ACN Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥4000 rpm, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer 1mL of Acetonitrile Layer Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (50mg PSA + 50mg NH2) Transfer_Supernatant->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge (≥10000 rpm, 2 min) Vortex->Centrifuge2 Filter Filter Supernatant (0.22 µm) Centrifuge2->Filter HPLC_MSMS Analyze by HPLC-MS/MS Filter->HPLC_MSMS Logical_Relationship cluster_principle QuEChERS Principle cluster_components Key Components & Purpose Sample Sample Matrix (Vegetative Food) Extraction Extraction (Acetonitrile + Salts) Sample->Extraction Homogenization Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Phase Separation Acetonitrile Acetonitrile: Efficiently extracts a wide range of pesticides. Extraction->Acetonitrile Salts Salts (MgSO4, NaCl, Citrates): Induce phase separation and maintain pH. Extraction->Salts Cleanup Dispersive SPE Cleanup (PSA + NH2) Partitioning->Cleanup Removal of Interferences Analysis Instrumental Analysis (HPLC-MS/MS) Cleanup->Analysis Clean Extract PSA PSA Sorbent: Removes polar interferences like sugars and fatty acids. Cleanup->PSA NH2_sorbent NH2 Sorbent: Removes other polar interferences. Cleanup->NH2_sorbent

References

Application Notes and Protocols for Triclopyricarb in Fungicide Resistance Monitoring Programs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for monitoring fungicide resistance to triclopyricarb, a broad-spectrum Quinone outside Inhibitor (QoI) fungicide. Understanding and actively monitoring for resistance is crucial for the sustainable use of this important agricultural tool and for the development of effective disease management strategies.

Introduction to this compound and QoI Resistance

This compound is a synthetic fungicide belonging to the strobilurin class, specifically the methoxycarbanilate strobilurins.[1] It is classified by the Fungicide Resistance Action Committee (FRAC) under Group 11.[2] Its mode of action is the inhibition of mitochondrial respiration by binding to the Quinone 'outside' (Qo) site of the cytochrome bc1 complex (Complex III), which blocks electron transfer and halts ATP synthesis, ultimately leading to fungal cell death.[2][3][4]

Due to its highly specific, single-site mode of action, there is a high risk of resistance development in fungal populations.[2][5] The primary mechanism of resistance to QoI fungicides is a target site modification, most commonly a single nucleotide polymorphism in the cytochrome b gene (CYTB). This point mutation leads to an amino acid substitution, with the glycine to alanine substitution at position 143 (G143A) being the most frequently reported and conferring a high level of resistance.[3][5][6][7][8] Cross-resistance is a significant concern, as resistance to one QoI fungicide, such as this compound, generally confers resistance to other fungicides within FRAC Group 11.[2][5][8][9]

Data Presentation: Quantitative Analysis of Fungicide Sensitivity

Effective resistance monitoring relies on the determination of the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the fungal mycelial growth. Baseline sensitivity data for a fungal population is established before the widespread use of a fungicide. A significant increase in the EC50 value over time is indicative of a shift towards reduced sensitivity or resistance in the population.

While specific EC50 data for this compound is not widely available in the public domain, the following tables present representative data for other closely related QoI fungicides, such as azoxystrobin and picoxystrobin, against the rice blast fungus, Pyricularia oryzae. This data can be used as a reference for setting up and interpreting sensitivity assays for this compound.

Table 1: Representative EC50 Values for QoI Fungicides against Pyricularia oryzae

FungicideFungal StrainGenotype (Cytochrome b)EC50 (µg/mL)Reference
PicoxystrobinWild-Type (Sensitive)G1430.0251 - 0.1337[10]
PicoxystrobinResistant MutantG143A> 10[11]
PicoxystrobinResistant MutantG143S> 10[10]
AzoxystrobinSensitiveG143Not specified[7]
AzoxystrobinResistantG143A> 10[11]
Mancozeb*Wild-TypeNot applicable0.25[12]

Note: Mancozeb is a multi-site fungicide (FRAC Group M03) and is included for comparison, showcasing a different level of intrinsic activity.

Table 2: Cross-Resistance Pattern for FRAC Group 11 Fungicides

Fungicide ClassFRAC GroupRepresentative FungicidesCross-Resistance
Quinone outside Inhibitors (QoI)11This compound, Azoxystrobin, Pyraclostrobin, TrifloxystrobinYes (within Group 11)[2][5][8][9]
Demethylation Inhibitors (DMI)3Tebuconazole, PropiconazoleNo
Melanin Biosynthesis Inhibitors (MBI)16.1TricyclazoleNo

Experimental Protocols

Protocol 1: In Vitro Sensitivity Bioassay (Poisoned Food Technique)

This protocol details the determination of EC50 values for this compound against a target fungal pathogen using the poisoned food technique.

Materials:

  • Pure culture of the fungal isolate to be tested

  • Potato Dextrose Agar (PDA) medium

  • This compound analytical standard

  • Sterile distilled water

  • Solvent for this compound (e.g., acetone or DMSO, if necessary)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Micropipettes and sterile tips

  • Laminar flow hood

Procedure:

  • Preparation of Fungicide Stock Solution:

    • Accurately weigh the this compound analytical standard and dissolve it in a minimal amount of a suitable solvent to prepare a high-concentration stock solution (e.g., 10,000 µg/mL).

    • Perform serial dilutions of the stock solution with sterile distilled water to obtain a range of working concentrations. The final concentrations in the agar should bracket the expected EC50 value (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Preparation of Poisoned Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Allow the molten PDA to cool to approximately 45-50°C in a water bath.

    • Under a laminar flow hood, add the appropriate volume of each this compound working solution to individual flasks of molten PDA to achieve the desired final concentrations. Ensure thorough mixing.

    • For the control plates, add an equivalent volume of sterile distilled water (or solvent if used for the stock solution) to the PDA.

    • Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing, pure fungal culture (typically 5-7 days old), take mycelial plugs using a sterile 5 mm cork borer.

    • Aseptically place one mycelial plug, mycelium-side down, in the center of each prepared petri dish (both poisoned and control).

  • Incubation:

    • Seal the petri dishes with parafilm and incubate them at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) of the fungal growth daily or when the fungal growth in the control plates has reached approximately two-thirds of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where,

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

    • Plot the percentage of inhibition against the log-transformed fungicide concentrations.

    • Determine the EC50 value by performing a probit analysis or non-linear regression of the dose-response curve.

Protocol 2: Molecular Detection of the G143A Mutation

This protocol outlines the steps for detecting the G143A mutation in the cytochrome b gene of fungal isolates, a key indicator of resistance to QoI fungicides like this compound.

Materials:

  • Fungal mycelium (from pure culture or infected plant tissue)

  • DNA extraction kit (or reagents for CTAB method)

  • PCR thermocycler

  • PCR tubes and reagents (Taq polymerase, dNTPs, PCR buffer)

  • Primers for amplifying the cytochrome b gene fragment containing codon 143 (see Table 3)

  • Gel electrophoresis equipment and reagents

  • DNA sequencing service

Procedure:

  • DNA Extraction:

    • Harvest fresh mycelium from a PDA culture or from infected plant tissue.

    • Extract genomic DNA using a commercial DNA extraction kit following the manufacturer's protocol, or a standard method like the CTAB method.

    • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity. Adjust the concentration to a working stock (e.g., 30-50 ng/µL).

  • PCR Amplification:

    • Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers, Taq polymerase, and nuclease-free water.

    • Add the template DNA to the individual PCR tubes containing the master mix.

    • Perform PCR amplification using a thermocycler with the appropriate cycling conditions. An example program is:

      • Initial denaturation: 95°C for 3-5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds (primer-dependent)

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 5-10 minutes

Table 3: Example Primers for Cytochrome b Gene Amplification in P. oryzae

Primer NameSequence (5' - 3')Target Region
PgCytb-F1AGTCCTAGT GTAATGGAAGCCytochrome b
PgCytb-R1ATCTTCAACGTG TTTAGCACCCytochrome b

Note: Primer sequences may need to be optimized for different fungal species.

  • Verification of PCR Product:

    • Run a small volume of the PCR product on a 1.5% agarose gel to verify the amplification of a band of the expected size.

  • DNA Sequencing:

    • Purify the remaining PCR product using a PCR purification kit.

    • Send the purified PCR product for Sanger sequencing using the same forward and/or reverse primers used for amplification.

  • Sequence Analysis:

    • Align the obtained sequence with a reference wild-type cytochrome b sequence from a sensitive isolate.

    • Examine codon 143 to identify any nucleotide substitutions. A GGT to GCT transversion results in the G143A amino acid substitution, indicating resistance.

Visualization of Workflows and Pathways

Experimental Workflow for Fungicide Resistance Monitoring

G cluster_0 Field Sampling cluster_1 Fungal Isolation and Culture cluster_2 Phenotypic Analysis cluster_3 Genotypic Analysis cluster_4 Data Interpretation and Management field_sampling Collect infected plant tissue or soil samples isolation Isolate pathogen and establish pure cultures field_sampling->isolation bioassay In vitro sensitivity bioassay (Poisoned Food Technique) isolation->bioassay dna_extraction DNA Extraction isolation->dna_extraction ec50 Determine EC50 values bioassay->ec50 interpretation Correlate EC50 with genotype ec50->interpretation pcr PCR amplification of cytochrome b gene dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing mutation_analysis Analyze for G143A mutation sequencing->mutation_analysis mutation_analysis->interpretation management Develop resistance management strategies interpretation->management

Caption: Workflow for monitoring fungicide resistance.

Mode of Action of this compound and Fungal Stress Response

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Cellular Stress Response complex_III Cytochrome bc1 Complex (Complex III) atp_synthesis ATP Synthesis complex_III->atp_synthesis disrupted mitochondrial_dysfunction Mitochondrial Dysfunction (Reduced ATP, Increased ROS) complex_III->mitochondrial_dysfunction leads to This compound This compound (QoI) This compound->complex_III binds to Qo site electron_flow Electron Flow retrograde_signaling Retrograde Signaling Pathway (e.g., RTG genes) mitochondrial_dysfunction->retrograde_signaling activates nucleus Nucleus retrograde_signaling->nucleus signals to gene_expression Altered Gene Expression (Stress response, metabolic adaptation) nucleus->gene_expression regulates

Caption: this compound's mode of action and fungal response.

Application Notes

  • Baseline Sensitivity: It is critical to establish baseline sensitivity data for this compound in a given fungal population before its widespread application. This provides a benchmark against which future monitoring data can be compared.

  • Sample Collection: For a robust monitoring program, collect a representative number of samples from diverse geographical locations and cropping systems.

  • Integrated Approach: Combine both phenotypic (bioassay) and genotypic (molecular) methods for a comprehensive understanding of the resistance landscape. Phenotypic assays confirm reduced sensitivity, while genotypic assays identify the underlying resistance mechanism.

  • Resistance Management: The detection of resistance should trigger the implementation of resistance management strategies. According to FRAC guidelines, QoI fungicides should be used in mixtures with fungicides from different FRAC groups and the number of applications per season should be limited.[2]

  • Alternative Respiration: While the G143A mutation is the primary mechanism of resistance, some fungi can bypass the QoI-inhibited respiratory pathway by inducing an alternative oxidase (AOX) pathway.[4][6] This mechanism generally confers a lower level of resistance but should be considered in the interpretation of results.

  • Fitness Costs: In some cases, QoI-resistant mutants may exhibit fitness penalties, such as reduced virulence or sporulation, in the absence of the fungicide.[11] This can influence the dynamics of resistance development in the field.

By implementing a structured and proactive resistance monitoring program using the protocols and guidelines outlined in these application notes, researchers and professionals can contribute to the long-term efficacy of this compound and other valuable QoI fungicides in agriculture.

References

In Vitro Antifungal Activity of Tricyclazole against Pyricularia oryzae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user request specified "Triclopyricarb." Following an extensive search, no fungicide with this name could be identified. It is highly probable that this was a typographical error. Given the similarity in name and its common use against Pyricularia oryzae, this document will focus on the well-documented fungicide, Tricyclazole .

Introduction

Pyricularia oryzae is the fungal pathogen responsible for rice blast, a devastating disease that affects rice production worldwide. Effective management of this disease often relies on the use of fungicides. Tricyclazole is a systemic fungicide that has been widely used for the control of rice blast. This document provides detailed application notes on its in vitro antifungal activity against P. oryzae, including quantitative data, experimental protocols, and visualizations of the experimental workflow and its mechanism of action.

Data Presentation

The in vitro antifungal activity of Tricyclazole against Pyricularia oryzae has been evaluated through various studies, primarily focusing on the inhibition of mycelial growth and spore germination. The following tables summarize the key quantitative data from the literature.

Table 1: Inhibition of Mycelial Growth and Spore Germination of Pyricularia oryzae by Tricyclazole

Parameter0% Reduction (µg/ml)50% Reduction (µg/ml)95% Reduction (µg/ml)
Mycelial Growth <1565200
Spore Germination <10100200
Germ Tube Length <160300

Data sourced from Froyd et al., 1976.[1]

Table 2: Mycelial Growth Inhibition of Pyricularia oryzae by Tricyclazole using the Poisoned Food Technique

Concentration (ppm)Mean Mycelial Growth Inhibition (%)
50 55.83
100 63.62
150 70.52

Data sourced from a 2017 study on the in vitro evaluation of fungicides.[2][3]

Experimental Protocols

The most common method for evaluating the in vitro antifungal activity of fungicides like Tricyclazole against filamentous fungi such as P. oryzae is the poisoned food technique .

Protocol: Poisoned Food Technique for Antifungal Susceptibility Testing

1. Objective: To determine the inhibitory effect of Tricyclazole on the mycelial growth of Pyricularia oryzae in vitro.

2. Materials:

  • Pure culture of Pyricularia oryzae

  • Tricyclazole (technical grade or formulation)

  • Potato Dextrose Agar (PDA) medium

  • Sterile distilled water

  • Sterile Petri plates (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Autoclave

  • Micropipettes and sterile tips

3. Procedure:

  • Preparation of Fungicide Stock Solution:

    • Prepare a stock solution of Tricyclazole at a high concentration (e.g., 1000 ppm) by dissolving a known amount of the fungicide in a specific volume of sterile distilled water.

    • The stock solution can be filter-sterilized if necessary.

  • Preparation of Poisoned Media:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving.

    • Allow the autoclaved PDA to cool down to approximately 40-50°C in a water bath.

    • Under aseptic conditions in a laminar flow hood, add the required volume of the Tricyclazole stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 150 ppm). Swirl the flask gently to ensure uniform mixing of the fungicide in the medium.

    • A control set of plates should be prepared by adding an equivalent volume of sterile distilled water instead of the fungicide solution to the PDA.

  • Pouring of Plates:

    • Pour approximately 20 ml of the poisoned PDA and the control PDA into sterile Petri plates.

    • Allow the agar to solidify completely at room temperature.

  • Inoculation:

    • From the periphery of an actively growing, pure culture of P. oryzae (typically 7-10 days old), cut a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, with the mycelium facing down, in the center of each poisoned and control plate.

  • Incubation:

    • Incubate the inoculated plates at 25-28°C for 7-10 days, or until the mycelial growth in the control plate has almost covered the entire plate.

  • Data Collection and Analysis:

    • Measure the radial growth (colony diameter) of the fungal colony in both the control and treated plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Percent Inhibition (%) = [(C - T) / C] x 100 Where:

      • C = Average colony diameter in the control plates

      • T = Average colony diameter in the treated plates

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_poison Poisoned Media Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Tricyclazole Stock Solution mix Mix Stock Solution with Molten PDA stock->mix media Prepare & Autoclave PDA Medium media->mix pour Pour Poisoned & Control Media into Petri Plates mix->pour inoculate Inoculate Plates with P. oryzae Mycelial Disc pour->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate mechanism_of_action cluster_pathway Melanin Biosynthesis Pathway in P. oryzae cluster_inhibition Inhibition by Tricyclazole cluster_outcome Biological Outcome pks Polyketide Synthase (PKS) thn 1,3,6,8-Tetrahydroxynaphthalene pks->thn reductase1 Reductase thn->reductase1 Reduction scytalone Scytalone reductase1->scytalone dehydratase Dehydratase scytalone->dehydratase Dehydration vermelone Vermelone dehydratase->vermelone reductase2 Polyhydroxynaphthalene Reductase (PHNR) vermelone->reductase2 Reduction dhn 1,8-Dihydroxynaphthalene reductase2->dhn no_melanin No Melanin in Appressorium melanin Melanin dhn->melanin Polymerization tricyclazole Tricyclazole inhibition Inhibition tricyclazole->inhibition inhibition->reductase2 appressorium Defective Appressorium (Lacks Rigidity) no_melanin->appressorium no_penetration Failure of Host Penetration appressorium->no_penetration

References

Application Notes and Protocols for Triclopyr Herbicide on Rice Crops

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified "Triclopyricarb." However, literature searches indicate that this compound is a fungicide. It is highly likely that the intended subject was Triclopyr , a selective, systemic herbicide widely used for the control of broadleaf weeds in rice cultivation. The following application notes and protocols are therefore provided for Triclopyr.

Triclopyr is a selective post-emergence herbicide that effectively controls a variety of broadleaf weeds in rice.[1][2] It functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid.[3][4][5][6] This leads to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[3][4][7] Triclopyr is absorbed through the foliage and roots of the plant and translocates to the meristematic tissues where it accumulates.[7][8]

I. Quantitative Data Summary

The following tables summarize key quantitative data for the field application of Triclopyr on rice crops.

Table 1: Triclopyr Application Rates and Timing in Rice

Application TimingRice Growth StageTriclopyr Application Rate (per acre)Notes
Preplant BurndownAt least 21 days before planting dry-seeded rice; 14 days before water-seeded rice.0.67 to 1.0 pint (0.25 to 0.375 lb a.e.)Apply to actively growing weeds.[1]
Preflood2- to 3-leaf stage or larger0.67 to 1.0 pint (0.25 to 0.375 lb a.e.)A shallow flood can be applied no sooner than 72 hours after application.[1]
PostfloodWeeds well-emerged above the water surface0.67 to 1.0 pint (0.25 to 0.375 lb a.e.)If the water level is dropped to expose weeds, do not raise it for at least 48 hours after application.[1]
Ratoon RiceWithin two weeks after the first crop harvestNot specified in detail, but application is permissible.To control susceptible broadleaf weeds.[1]

a.e. = acid equivalent

Table 2: Efficacy of Triclopyr on Common Rice Weeds

Weed SpeciesSusceptibilityApplication Rate (per acre)
Alligatorweed (Alternanthera philoxeroides)Controlled1.0 pint (0.375 lb a.e.)
Common Cocklebur (Xanthium strumarium)Controlled0.67 - 1.0 pint (0.25 - 0.375 lb a.e.)
Dayflower (Commelina spp.)Controlled1.0 pint (0.375 lb a.e.)
Eclipta (Eclipta prostrata)Controlled1.0 pint (0.375 lb a.e.)
Hemp sesbania (Sesbania herbacea)Controlled1.0 pint (0.375 lb a.e.)
Jointvetch (Aeschynomene spp.)Controlled0.67 - 1.0 pint (0.25 - 0.375 lb a.e.)
Morningglory (Ipomoea spp.)Controlled0.67 - 1.0 pint (0.25 - 0.375 lb a.e.)
Redstem (Ammannia spp.)Controlled1.0 pint (0.375 lb a.e.)
Rice flatsedge (Cyperus iria)ControlledTreat when less than 4 inches tall.
Texasweed (Caperonia palustris)Controlled1.0 pint (0.375 lb a.e.)
Water hyacinth (Eichhornia crassipes)Controlled1.0 pint (0.375 lb a.e.)

Table 3: Impact of Triclopyr on Rice Cultivars

Rice CultivarVisible Injury from TriclopyrYield Reduction
JodonSlightly higher than other tested cultivars-
BengalLower than Jodon-
CypressLower than Jodon-
KaybonnetLower than Jodon-
Lemont25%12%
Mars16%9%
Tebonnet15%6%

Data from a study where Triclopyr was applied at the four-leaf stage. Injury and yield reduction can vary with application timing and rate.[9][10]

II. Experimental Protocols

Protocol 1: Field Efficacy Trial of Triclopyr on Transplanted Rice

1. Objective: To evaluate the bio-efficacy and phytotoxicity of Triclopyr Butotyl Ester (TBE) on weeds and transplanted rice.

2. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with three replications.[11]

  • Plot Size: To be determined based on field availability and equipment, e.g., 5 x 4 meters.

  • Rice Cultivar: A locally adapted and commonly grown variety.

  • Transplanting: Transplant 25-30 day old seedlings at a spacing of 20 x 15 cm.

3. Treatments:

  • Triclopyr at varying application rates (e.g., 0.333, 0.667, and 1.334 kg ha⁻¹).[11]

  • Standard herbicide checks (e.g., Anilofos at 0.4 kg ha⁻¹, Butachlor at 1.25 kg ha⁻¹).[11]

  • Control groups: Hand weeding (twice at 20 and 40 days after transplanting) and an unweeded control.

4. Herbicide Application:

  • Timing: Apply herbicides at the recommended post-emergence timing, typically 3-4 weeks after transplanting when weeds are in the 2-4 leaf stage.

  • Equipment: Use a calibrated knapsack sprayer with a flat fan nozzle.

  • Spray Volume: Ensure uniform coverage, for example, using a spray volume of 500 liters per hectare.

5. Data Collection:

  • Weed Density and Dry Weight: Record the number and dry weight of weeds from a 0.25 m² quadrat in each plot at periodic intervals (e.g., 30, 60, and 90 days after transplanting).

  • Weed Control Efficiency (WCE): Calculate using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry weight in the control plot and WDT is the weed dry weight in the treated plot.

  • Phytotoxicity: Visually assess crop injury at regular intervals after application on a scale of 0-10 (0 = no injury, 10 = complete kill).

  • Yield and Yield Components: At harvest, record the number of panicles per hill, number of grains per panicle, 1000-grain weight, and grain and straw yield from each plot.[11]

6. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a suitable post-hoc test (e.g., Duncan's Multiple Range Test) to compare treatment means.

Protocol 2: Residue Analysis of Triclopyr in Rice

1. Objective: To determine the residue levels of Triclopyr in rice grains and straw at harvest.

2. Sample Collection:

  • Collect representative samples of grain and straw from each plot at the time of harvest.

  • Store samples in properly labeled polyethylene bags and transport them to the laboratory under refrigerated conditions.

3. Extraction and Cleanup (based on general pesticide residue methods):

  • Homogenization: Homogenize the collected rice samples.

  • Extraction: Extract a known weight of the homogenized sample with a suitable solvent like acetonitrile.

  • Cleanup: Use a cleanup procedure such as solid-phase extraction (SPE) to remove interfering co-extractives.

4. Analytical Determination:

  • Instrumentation: Use a sensitive analytical instrument such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantification: Quantify the Triclopyr residues by comparing the peak areas of the samples with those of certified reference standards.

  • Method Validation: Validate the analytical method for parameters like linearity, accuracy, precision, and limit of quantification (LOQ).

III. Visualizations

Experimental_Workflow_for_Triclopyr_Field_Trial start Start: Experimental Design (Randomized Complete Block Design) land_prep Land Preparation and Plot Demarcation start->land_prep transplanting Rice Transplanting land_prep->transplanting herbicide_app Triclopyr Application (Post-emergence) transplanting->herbicide_app 2-3 weeks data_collection Data Collection - Weed Density & Dry Weight - Phytotoxicity Assessment - Crop Growth Parameters herbicide_app->data_collection Periodic Intervals harvest Harvest - Yield and Yield Components - Sample Collection for Residue Analysis data_collection->harvest At Crop Maturity analysis Data Analysis - Statistical Analysis of Efficacy Data - Residue Analysis in Laboratory harvest->analysis end End: Reporting of Results analysis->end

Caption: Workflow for a field trial evaluating the efficacy of Triclopyr in rice.

Triclopyr_Mode_of_Action triclopyr Triclopyr Application absorption Absorption by Foliage and Roots triclopyr->absorption translocation Translocation to Meristematic Tissues absorption->translocation mimicry Mimics Auxin (Plant Growth Hormone) translocation->mimicry uncontrolled_growth Uncontrolled and Disorganized Growth mimicry->uncontrolled_growth plant_death Plant Death uncontrolled_growth->plant_death

Caption: Simplified signaling pathway of Triclopyr's mode of action in susceptible weeds.

References

High-Throughput Screening of Fungal Isolates for Triclopyricarb Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triclopyricarb is a methoxy-carbamate fungicide belonging to the Quinone outside Inhibitors (QoI) group, FRAC code 11.[1][2] QoI fungicides are a critical class of broad-spectrum antifungals used extensively in agriculture to control a wide range of pathogenic fungi.[2][3][4] They act by inhibiting mitochondrial respiration, a fundamental process for energy production in fungi.[3][5] Due to the site-specific mode of action, QoI fungicides are at a high risk for the development of resistance in fungal populations.[1][2][3] Therefore, efficient and robust methods for monitoring the sensitivity of fungal isolates to this compound are essential for resistance management, disease control strategy, and the discovery of new antifungal agents.

High-throughput screening (HTS) assays, particularly those in a 96-well microtiter plate format, offer a rapid, cost-effective, and quantitative method for evaluating the sensitivity of large numbers of fungal isolates simultaneously.[6][7] These miniaturized assays reduce the required quantities of reagents and compounds, making them ideal for large-scale screening efforts.[8] This document provides detailed application notes and protocols for performing a high-throughput broth microdilution assay to determine the sensitivity of fungal isolates to this compound.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound, like other QoI fungicides, targets Complex III (also known as the cytochrome bc₁ complex) of the mitochondrial electron transport chain.[3][5][9] Specifically, it binds to the Quinone "outside" (Qo) site of cytochrome b.[1][5][9] This binding action blocks the transfer of electrons from ubiquinol (QH₂) to cytochrome c₁, which disrupts the electron transport chain.[9][10] The immediate consequence is the cessation of ATP synthesis via oxidative phosphorylation, leading to an energy deficit within the fungal cell that ultimately inhibits spore germination and mycelial growth.[5][9]

Triclopyricarb_MoA cluster_ETC Mitochondrial Inner Membrane cluster_Inhibition Inhibition Pathway Complex_I Complex I (NADH Dehydrogenase) Q Q Pool (Ubiquinone) Complex_I->Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV CytC->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Generates This compound This compound (QoI Fungicide) Block This compound->Block Block->Complex_III Binds to Qo site & Blocks e- transfer

Caption: this compound's mechanism of action in the electron transport chain.

Experimental Workflow Overview

The high-throughput screening process involves several key stages, from initial culture preparation to final data analysis. The workflow is designed to be scalable and reproducible.

HTS_Workflow A 1. Fungal Isolate Culture B 2. Spore Suspension Preparation A->B C 3. Spore Concentration Standardization B->C E 5. 96-Well Plate Inoculation C->E D 4. This compound Serial Dilution D->E F 6. Incubation E->F G 7. Data Acquisition (OD Reading) F->G H 8. Data Analysis (EC50 Calculation) G->H

Caption: High-throughput screening workflow for fungicide sensitivity.

Detailed Protocols

Protocol 1: Preparation of Fungal Inoculum (Spore Suspension)

This protocol describes the preparation of a standardized spore suspension from a mature fungal culture.

Materials:

  • Mature (5-10 day old) fungal culture on Potato Dextrose Agar (PDA) plates.

  • Sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20).

  • Sterile inoculation loop or cell scraper.

  • Sterile 15 mL conical tubes.

  • Sterile miracloth or fiberglass wool.[11][12]

  • Hemocytometer.

  • Microscope.

Procedure:

  • Grow the fungal isolates on PDA plates until sufficient sporulation is observed.[13]

  • Pipette 5-10 mL of sterile distilled water with Tween 20 onto the surface of the mature culture.[13][14]

  • Gently scrape the surface of the colony with a sterile loop or cell scraper to release the spores into the liquid.[12]

  • Aspirate the spore-containing liquid and transfer it to a sterile 15 mL conical tube.

  • Vortex the tube vigorously for 1-2 minutes to ensure a homogenous suspension.[12]

  • Filter the suspension through sterile miracloth or fiberglass wool placed in a syringe or funnel to remove mycelial fragments.[11][15]

  • Determine the spore concentration using a hemocytometer.[11][16]

  • Dilute the spore suspension with the appropriate sterile liquid growth medium (e.g., RPMI-1640 or Potato Dextrose Broth) to the desired final concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ spores/mL).[17] This will be your working inoculum.

Protocol 2: High-Throughput Broth Microdilution Assay

This protocol details the setup of a 96-well plate assay to test a range of this compound concentrations.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO).

  • Sterile 96-well flat-bottom microtiter plates.[18]

  • Appropriate sterile liquid medium (e.g., RPMI-1640 buffered with MOPS and supplemented with glucose).[18][19]

  • Standardized fungal spore suspension (from Protocol 1).

  • Multichannel pipette.

Procedure:

  • Prepare Drug Dilutions: Create a two-fold serial dilution of this compound.[18][20] In a separate plate or in tubes, prepare 2x concentrated solutions of the fungicide in the liquid medium.

  • Plate Setup:

    • Using a multichannel pipette, add 100 µL of the appropriate medium to all wells of a 96-well plate.

    • Add 100 µL of the 2x this compound dilutions to the wells in column 1 (highest concentration).

    • Perform a serial dilution across the plate: transfer 100 µL from column 1 to column 2, mix, then transfer 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • This leaves column 11 as the positive control (no drug) and column 12 as the negative/sterile control (no drug, no inoculum).

  • Inoculation:

    • Add 100 µL of the standardized fungal spore suspension to all wells from columns 1 to 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile medium (without spores) to the wells in column 12.

  • Incubation: Seal the plates (e.g., with parafilm or a plate sealer) to prevent evaporation and incubate at the optimal temperature for the fungus (e.g., 28-35°C) for a defined period (e.g., 48-96 hours), depending on the growth rate of the species.[17][18]

Protocol 3: Data Analysis and EC₅₀ Determination

This protocol describes how to measure fungal growth and calculate the sensitivity metric.

Materials:

  • Microplate spectrophotometer (plate reader).

  • Data analysis software (e.g., GraphPad Prism, R, Microsoft Excel).

Procedure:

  • Measure Fungal Growth: After the incubation period, measure the optical density (OD) of each well at a suitable wavelength (e.g., 492 nm or 600 nm) using a microplate reader.[11][19]

  • Data Normalization:

    • Subtract the average OD of the sterile control wells (Column 12) from all other OD readings to correct for background absorbance.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the drug-free growth control (Column 11) using the formula: % Inhibition = 100 * (1 - (OD_test / OD_control))

  • EC₅₀ Calculation:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the EC₅₀ value. The EC₅₀ is the concentration of this compound that causes a 50% reduction in fungal growth.[8]

Data Presentation

Quantitative data should be organized for clarity and ease of comparison.

Table 1: Materials and Reagents

Item Description/Supplier Purpose
This compound Standard powder (e.g., Sigma-Aldrich) Antifungal agent
DMSO Anhydrous, >99.9% Solvent for stock solution
Fungal Isolates Field or lab-sourced strains Test organisms
PDA Potato Dextrose Agar Solid medium for fungal culture
RPMI-1640 Medium With L-glutamine, without bicarbonate Liquid medium for assay[18]
MOPS Buffer Maintain pH of RPMI medium[18]
Glucose D-Glucose Carbon source in medium[19]
Tween 20 Wetting agent Aid in spore harvesting

| 96-Well Plates | Sterile, flat-bottom, polystyrene | Assay platform[18] |

Table 2: Example this compound Dilution Series in a 96-Well Plate (Final Concentrations)

Well Column 1 2 3 4 5 6 7 8 9 10 11 12
Concentration (µg/mL) 50 25 12.5 6.25 3.13 1.56 0.78 0.39 0.20 0.10 0 0
Fungal Inoculum + + + + + + + + + + + -

| Control Type | - | - | - | - | - | - | - | - | - | - | Growth| Sterile |

Table 3: Exemplary Sensitivity Data for Fungal Isolates to this compound (Note: The following data are for illustrative purposes only and do not represent actual experimental results.)

Fungal Isolate ID Species Origin EC₅₀ (µg/mL) 95% Confidence Interval R² of Curve Fit
FS-001 Fusarium solani Orchard A 0.45 (0.38 - 0.53) 0.992
BC-014 Botrytis cinerea Vineyard B 0.21 (0.17 - 0.26) 0.995
AN-032 Aspergillus niger Soil C 1.23 (1.05 - 1.44) 0.989

| FS-009 (Resistant) | Fusarium solani | Orchard A | > 50 | N/A | N/A |

References

Application of Triclopyricarb in Integrated Pest Management (IPM) Strategies for Rice Cultivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclopyricarb is a broad-spectrum strobilurin fungicide employed in the management of fungal diseases in various crops, including rice. Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking ATP synthesis and preventing fungal growth.[1] As part of an Integrated Pest Management (IPM) strategy, this compound offers a targeted approach to disease control, which, when combined with other management practices, can contribute to sustainable and effective crop protection.

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Chemical control, including the use of fungicides like this compound, is considered a final resort within an IPM framework and is applied judiciously to minimize risks to human health, beneficial organisms, and the environment.

Data Presentation

Efficacy of Strobilurin Fungicides in Rice Disease Management

While specific field trial data for this compound as a standalone product is limited in the reviewed literature, studies on strobilurin-containing fungicides provide insights into their potential efficacy against key rice diseases.

Fungicide/Fungicide CombinationTarget DiseaseEfficacy (% Disease Reduction/Control)Reference
Tebuconazole 50% + Trifloxystrobin 25% WGRice Blast (Magnaporthe oryzae)Up to 84%This combination, which includes a strobilurin, was found to be most effective in controlling leaf blast.
Picoxystrobin 6.78% + Tricyclazole 20.33% SCRice Blast (Magnaporthe oryzae)53.54% reduction in leaf and neck blast incidenceThis combination fungicide, containing a strobilurin, was the second most effective treatment in the study.
AzoxystrobinRice Blast (Magnaporthe oryzae) & Dirty Panicle Disease32-33% reduction in rice blast severity (applied twice)Azoxystrobin, a strobilurin fungicide, demonstrated efficacy against multiple rice diseases.[2]

Note: The efficacy of fungicides can be influenced by various factors, including environmental conditions, disease pressure, and the susceptibility of the rice variety.

Aquatic Ecotoxicity of this compound

The Safety Data Sheet (SDS) for this compound indicates that it is "Very toxic to aquatic life with long lasting effects." However, specific quantitative data (e.g., LC50 values) for aquatic organisms were not available in the reviewed literature. Prudent application practices are therefore essential to minimize runoff into aquatic environments.

Experimental Protocols

General Protocol for Fungicide Efficacy Field Trials in Rice

This protocol is a generalized methodology based on common practices for evaluating fungicide efficacy against rice diseases.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: Minimum of three replications for each treatment.

  • Plot Size: Appropriate to the scale of the experiment, ensuring a buffer zone to prevent spray drift between plots.

2. Treatments:

  • Test Product: this compound at various application rates.

  • Positive Control: A registered and effective standard fungicide for the target disease.

  • Negative Control: Untreated plot.

3. Crop Management:

  • Variety: A rice variety susceptible to the target disease (e.g., powdery mildew, sheath blight, or rice blast).

  • Cultural Practices: Follow standard agronomic practices for the region regarding planting, fertilization, and irrigation.

4. Inoculation (if necessary):

  • For diseases with inconsistent natural infection, artificial inoculation with the pathogen may be required to ensure uniform disease pressure.

5. Application of Treatments:

  • Timing: Apply fungicides at the recommended growth stage for the target disease, often at the late boot to early heading stage for panicle diseases.[3]

  • Method: Use a calibrated sprayer to ensure uniform coverage of the foliage.

  • Frequency: Typically one or two applications depending on the fungicide's properties and disease pressure.

6. Data Collection:

  • Disease Assessment: Record disease incidence (% of infected plants) and severity (area of plant tissue affected) at regular intervals after fungicide application. Use a standardized disease rating scale (e.g., 0-9 scale).

  • Yield Parameters: At harvest, measure grain yield, thousand-grain weight, and other relevant yield components.

7. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.

Visualizations

Mode_of_Action cluster_fungus Fungal Mitochondrion Complex_III Cytochrome bc1 Complex (Complex III) Qo_site Quinone outside (Qo) site Qi_site Quinone inside (Qi) site Electron_Transport Electron Transport Chain Qo_site->Electron_Transport Disrupts electron flow ATP_Synthase ATP Synthase Electron_Transport->ATP_Synthase Prevents proton gradient formation ATP ATP (Energy) ATP_Synthase->ATP Inhibits ATP synthesis This compound This compound This compound->Qo_site Binds to and blocks

Caption: Mode of action of this compound in fungal cells.

IPM_Workflow Scouting Scouting & Monitoring Identification Pest/Disease Identification Scouting->Identification Threshold Action Threshold Assessment Identification->Threshold Cultural Cultural & Biological Controls (e.g., Resistant Varieties, Water Management) Threshold->Cultural If threshold not met Chemical Chemical Control (Judicious use of this compound) Threshold->Chemical If threshold exceeded Cultural->Scouting Evaluation Evaluation of Effectiveness Chemical->Evaluation Evaluation->Scouting

Caption: this compound's role in an IPM workflow.

References

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of Triclopyricarb

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of Triclopyricarb in in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern for in vitro studies?

This compound is a synthetic strobilurin fungicide.[1][2] It functions as a respiration inhibitor by targeting the Quinone Outside Inhibitor (QoI) site within the mitochondrial cytochrome-bc1 complex.[2][3] Like many organic compounds developed for agricultural use, this compound has a molecular structure that confers low solubility in water. This is a significant challenge for in vitro bioassays, which are typically conducted in aqueous-based cell culture media or buffer systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results. While specific water solubility data is not consistently available in public databases[3][4], its chemical class suggests inherent hydrophobicity.

Q2: What is the first step in preparing this compound for an in vitro assay?

The standard initial step is to prepare a concentrated stock solution in a suitable organic solvent. This allows for the addition of a small volume of the stock solution to the aqueous assay medium, minimizing the final concentration of the organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving water-insoluble compounds for bioassays.[5] Ethanol is another common alternative.[6][7]

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of high-purity DMSO (or other chosen solvent) to achieve a high concentration (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing or using an ultrasonic bath.

    • Store the stock solution at -20°C or -80°C to maintain stability.[4]

Q3: My compound precipitates when I dilute the stock solution into my aqueous assay medium. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. This indicates that the aqueous medium cannot accommodate the compound at the desired concentration. The following strategies can be employed to overcome this.

Q4: What methods can I use to improve the solubility of this compound in my final assay solution?

Several techniques can enhance the apparent solubility of hydrophobic compounds in aqueous media.[8][9] The choice of method depends on the specific requirements of your assay and cell type.

  • Co-solvents: This technique involves including a small percentage of a water-miscible organic solvent in the final assay medium to increase the solubility of the test compound.[10][11] However, it is critical to keep the final solvent concentration low to avoid cellular toxicity.[6]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" that is soluble in water.[14][15] This complex can then release the compound in the assay environment.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[16]

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize poorly soluble drugs.[10]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the medium can increase solubility. However, this is less likely to be effective for this compound and may not be compatible with biological assays that require a specific pH range.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous medium. The compound's solubility limit has been exceeded. The final solvent concentration is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the concentration of your stock solution to minimize the dilution factor. 3. Employ a solubilization technique such as using cyclodextrins or increasing the co-solvent percentage (within non-toxic limits).
Control wells (containing only the solvent) show cytotoxicity. The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the cell line being used.1. Perform a solvent tolerance assay to determine the maximum non-toxic concentration for your specific cells. 2. As a general rule, keep the final DMSO concentration below 0.5% and ethanol below 1%, though this is cell-type dependent.[6][7]
Experimental results are inconsistent and not reproducible. Incomplete dissolution of the stock solution. Gradual precipitation of the compound in the assay medium over time.1. Ensure the stock solution is completely clear before use. Use sonication if necessary. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Consider using a solubility enhancer like HP-β-CD to improve stability in the solution.[16]

Data Presentation

Table 1: Common Co-solvents for In Vitro Bioassays

SolventTypical Final ConcentrationPotential Issues & Considerations
Dimethyl Sulfoxide (DMSO) 0.1% - 0.5%Can be cytotoxic at concentrations >1%.[17] May affect cell differentiation and other biological processes.[5]
Ethanol 0.1% - 1.0%Can have immunosuppressive effects and compromise cell viability at concentrations of 5% and above.[7]
Polyethylene Glycol (PEG 300/400) VariableGenerally low toxicity. Can be used in combination with other solvents.[2]

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

  • Materials: this compound (MW: 391.63 g/mol )[18], high-purity DMSO, analytical balance, microcentrifuge tubes.

  • Calculation: To make 1 mL of a 20 mM solution, you need: 0.020 mol/L * 391.63 g/mol * 0.001 L = 0.00783 g = 7.83 mg.

  • Procedure: a. Weigh 7.83 mg of this compound powder and place it in a sterile 1.5 mL or 2.0 mL microcentrifuge tube. b. Add 1.0 mL of high-purity DMSO to the tube. c. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If needed, place the tube in an ultrasonic bath for 5-10 minutes. d. Visually inspect the solution against a light source to ensure no solid particles remain. e. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Materials: this compound stock solution (from Protocol 1), HP-β-CD, aqueous buffer or cell culture medium, vortex mixer.

  • Procedure: a. Prepare a solution of HP-β-CD in your desired aqueous buffer or medium (e.g., 10-50 mM). Warm the solution slightly (e.g., to 37°C) to aid dissolution of the cyclodextrin. b. While vortexing the HP-β-CD solution, slowly add the required volume of the concentrated this compound stock solution (e.g., DMSO stock). c. Continue to vortex or shake the mixture for at least 30-60 minutes at room temperature to allow for the formation of the inclusion complex. d. The resulting solution should be clear. This solution can then be sterile-filtered and used for your in vitro bioassay. e. Important: Always run a parallel control with the HP-β-CD solution alone (containing the same final concentration of DMSO) to ensure the vehicle itself does not affect the experimental outcome.

Visualizations

G cluster_workflow Workflow for Solubilizing this compound start Start: Weigh this compound Powder stock Prepare Concentrated Stock (e.g., 20 mM in DMSO) start->stock dilute Dilute Stock into Aqueous Medium stock->dilute check Observe for Precipitation dilute->check success Proceed with Assay check->success No precipitate Precipitation Occurs check->precipitate Yes troubleshoot Apply Solubility Enhancement Method precipitate->troubleshoot method1 Option 1: Use Co-solvent (Adjust final DMSO %) troubleshoot->method1 method2 Option 2: Use Cyclodextrin (Prepare inclusion complex) troubleshoot->method2 recheck Re-test Dilution method1->recheck method2->recheck recheck->success No Precipitation recheck->precipitate Still Precipitates (Re-evaluate concentration)

Caption: Workflow for preparing this compound solutions.

G cluster_complex Cyclodextrin Inclusion Complex Formation drug This compound (Hydrophobic) cd Hydrophilic Exterior Hydrophobic Cavity drug->cd:int + complex Soluble Inclusion Complex cd->complex =

Caption: Encapsulation of a hydrophobic molecule by cyclodextrin.

G cluster_moa This compound's Mode of Action succinate Succinate complex_ii Complex II succinate->complex_ii q Ubiquinone (Q) complex_ii->q qh2 Ubihydroquinone (QH2) q->qh2 Reduction complex_iii Complex III (cytochrome bc1) qh2->complex_iii cytochrome_c Cytochrome c complex_iii->cytochrome_c This compound This compound This compound->complex_iii Inhibits Qo site atp ATP Synthesis cytochrome_c->atp Electron Transport Chain Continues...

Caption: Inhibition of Complex III by this compound.

References

Technical Support Center: Overcoming Fungicide Resistance in Botrytis cinerea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Triclopyricarb resistance in Botrytis cinerea. Given that this compound is a Quinone outside Inhibitor (QoI) fungicide (FRAC Group 11), this guide focuses on the well-documented mechanisms of QoI resistance to provide effective strategies and experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound and other QoI fungicides in Botrytis cinerea?

A1: The predominant mechanism of resistance to QoI fungicides in Botrytis cinerea is a target-site modification. Specifically, a single point mutation in the mitochondrial cytochrome b (cytb) gene, leading to a glycine to alanine substitution at position 143 (G143A), is the most common cause of resistance.[1][2][3][4] This mutation reduces the binding affinity of QoI fungicides to their target site, rendering the fungicide ineffective.[2][4][5][6]

Q2: Are there other mechanisms of resistance to QoI fungicides in Botrytis cinerea?

A2: While the G143A mutation is the most significant, other mechanisms can contribute to reduced sensitivity. These include the activation of an alternative oxidase (AOX) pathway, which bypasses the blocked site in the mitochondrial respiratory chain. Additionally, multidrug resistance (MDR) mechanisms, involving the overexpression of efflux pumps like ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, can contribute to reduced fungicide efficacy, though they generally confer lower levels of resistance compared to target-site mutations.[7]

Q3: How can I determine if my Botrytis cinerea isolates are resistant to this compound?

A3: You can assess resistance through in vitro sensitivity assays, such as mycelial growth or spore germination assays, on fungicide-amended media. Molecular methods, such as PCR-RFLP or sequencing of the cytb gene, can be used to detect the G143A mutation, providing a more definitive diagnosis of target-site resistance.[1][8]

Q4: What are the general strategies to manage this compound resistance in the laboratory and field?

A4: The core principles of managing QoI resistance involve reducing selection pressure and utilizing fungicides with different modes of action. Key strategies include:

  • Fungicide Rotation: Avoid consecutive applications of fungicides from the same FRAC group. Alternate this compound with fungicides from different FRAC groups.

  • Fungicide Mixtures: Tank-mixing this compound with a multi-site fungicide or a single-site fungicide with a different mode of action can be effective.[9][10]

  • Integrated Pest Management (IPM): Employ cultural practices to reduce disease pressure, such as sanitation and managing humidity.[9][11]

  • Monitoring: Regularly monitor Botrytis cinerea populations for the emergence of resistance.[11]

Q5: Are there alternative fungicides to control this compound-resistant Botrytis cinerea?

A5: Yes, several classes of fungicides with different modes of action are available. These include:

  • Succinate dehydrogenase inhibitors (SDHIs) (FRAC Group 7), such as boscalid and fluopyram.[11]

  • Anilinopyrimidines (APs) (FRAC Group 9), such as cyprodinil and pyrimethanil.[12]

  • Phenylpyrroles (PPs) (FRAC Group 12), such as fludioxonil.[13]

  • Hydroxyanilides (FRAC Group 17), such as fenhexamid.[4] It is crucial to consult local recommendations and FRAC guidelines for effective resistance management.

Troubleshooting Guides

Troubleshooting In Vitro Fungicide Sensitivity Assays
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent EC50 values for the same isolate - Inconsistent age or concentration of fungal inoculum.- Uneven distribution of fungicide in the agar medium.- Fluctuation in incubation temperature or duration.- Use freshly prepared spore suspensions or mycelial plugs from actively growing cultures of a standardized age.- Ensure thorough mixing of the fungicide into the molten agar before pouring plates.- Maintain a constant and optimal incubation temperature and measure colony diameters at consistent time points.
No inhibition of known sensitive (wild-type) isolates - Inactive fungicide due to improper storage or preparation.- Error in calculating fungicide concentrations.- Use a fresh stock of the fungicide and prepare new dilutions.- Double-check all calculations for fungicide concentrations.- Include a positive control with a known effective fungicide.
Growth inhibition of resistant isolates at low fungicide concentrations - Presence of the alternative oxidase (AOX) pathway being inhibited by factors other than the fungicide.- For QoI fungicides, add salicylhydroxamic acid (SHAM) to the growth medium to inhibit the AOX pathway and obtain more accurate sensitivity data.[14][15]
Contamination of culture plates - Non-sterile laboratory practices.- Work in a laminar flow hood.- Sterilize all equipment and media properly.- Use aseptic techniques when handling fungal cultures.
Troubleshooting Molecular Detection of Resistance
Problem Possible Cause(s) Troubleshooting Steps
PCR amplification failure (no bands on the gel) - Poor quality or insufficient quantity of DNA.- PCR inhibitors in the DNA sample.- Incorrect PCR cycling conditions or primer annealing temperature.- Degraded primers.- Re-extract DNA using a reliable protocol.- Include a DNA purification step to remove inhibitors.- Optimize the annealing temperature using a gradient PCR.- Use fresh primer aliquots.
Non-specific PCR products (multiple bands) - Primer annealing to non-target DNA sequences.- Low annealing temperature.- Increase the annealing temperature in the PCR protocol.- Redesign primers to be more specific to the cytb gene of Botrytis cinerea.
Ambiguous sequencing results - Poor quality PCR product used for sequencing.- Presence of multiple cytb gene copies (heteroplasmy).- Purify the PCR product before sending for sequencing.- Clone the PCR product into a vector and sequence individual clones to identify different alleles.

Quantitative Data Summary

Table 1: EC50 Values of Various Fungicides Against Botrytis cinerea

Fungicide ClassActive IngredientFRAC GroupEC50 Range (µg/mL) for Sensitive IsolatesReference(s)
Quinone outside Inhibitors (QoIs)This compound110.006 - 0.047[16][17]
Quinone outside Inhibitors (QoIs)Azoxystrobin11~0.087[15]
Phenylpyrroles (PPs)Fludioxonil12< 0.1[13]
DicarboximidesIprodione2~0.566[15]
Anilinopyrimidines (APs)Pyrimethanil9Can be > 50 in some populations[13]
Succinate Dehydrogenase Inhibitors (SDHIs)Boscalid70.1 - 1.42[13]
HydroxyanilidesFenhexamid17~0.144[15]

Note: EC50 values can vary significantly between studies and isolates.

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay

Objective: To determine the effective concentration of a fungicide that inhibits 50% of the mycelial growth (EC50) of a Botrytis cinerea isolate.

Materials:

  • Botrytis cinerea isolates (test and sensitive control)

  • Potato Dextrose Agar (PDA) medium

  • Fungicide stock solution (e.g., this compound in DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator at 20-22°C

Procedure:

  • Prepare a stock solution of the fungicide in an appropriate solvent (e.g., DMSO).

  • Prepare a series of fungicide concentrations by amending molten PDA with the fungicide stock solution. Include a control plate with the solvent only. For QoI fungicides, it is recommended to add salicylhydroxamic acid (SHAM) to a final concentration of 100 µg/mL to inhibit the alternative oxidase pathway.[14][15]

  • Pour the amended PDA into petri dishes and allow them to solidify.

  • Take a 5 mm mycelial plug from the edge of an actively growing 3-5 day old culture of the Botrytis cinerea isolate.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubate the plates at 20-22°C in the dark.

  • Measure the colony diameter (two perpendicular measurements) daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition relative to the control.

  • Determine the EC50 value by probit analysis or by regressing the percentage of inhibition against the log of the fungicide concentration.

Protocol 2: Molecular Detection of the G143A Mutation using PCR-RFLP

Objective: To detect the G143A mutation in the cytb gene of Botrytis cinerea isolates.

Materials:

  • DNA extraction kit

  • PCR primers flanking the codon 143 of the cytb gene

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Restriction enzyme Fnu4HI (or another appropriate enzyme that recognizes the mutation site)

  • Agarose gel electrophoresis equipment

Procedure:

  • Extract genomic DNA from the mycelium of the Botrytis cinerea isolate.

  • Amplify the region of the cytb gene containing codon 143 using PCR with specific primers.

  • Digest the PCR product with the restriction enzyme Fnu4HI. The G143A mutation creates a recognition site for this enzyme.

  • Separate the digested fragments by agarose gel electrophoresis.

  • Visualize the DNA fragments under UV light after staining with an intercalating dye.

    • Resistant isolates (G143A): The PCR product will be cleaved by the enzyme, resulting in two smaller bands.

    • Sensitive isolates (G143): The PCR product will remain uncut, showing a single larger band.

Visualizations

QoI_Resistance_Mechanism cluster_0 Mitochondrial Electron Transport Chain ComplexIII Complex III (cytochrome bc1) CytC Cytochrome c ComplexIII->CytC Electron Transfer Resistance Fungicide Resistance This compound This compound (QoI Fungicide) This compound->ComplexIII Inhibits G143A G143A Mutation in cytb Gene G143A->ComplexIII Alters Target Site G143A->Resistance Leads to

Caption: Mechanism of QoI fungicide action and resistance.

Resistance_Management_Workflow Start Suspicion of This compound Resistance Assay Perform In Vitro Sensitivity Assay Start->Assay Molecular Molecular Analysis (e.g., PCR for G143A) Assay->Molecular Resistant Resistance Confirmed Molecular->Resistant Positive Sensitive Isolate is Sensitive Molecular->Sensitive Negative Strategy Implement Resistance Management Strategy Resistant->Strategy Recheck Re-evaluate Fungicide Application Protocol Sensitive->Recheck Rotate Rotate with non-QoI Fungicides Strategy->Rotate Mixture Use Fungicide Mixtures Strategy->Mixture IPM Enhance IPM Practices Strategy->IPM

Caption: Workflow for diagnosing and managing QoI resistance.

References

Technical Support Center: Optimizing Triclopyricarb Application for Rice Blast Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triclopyricarb for the control of rice blast (Magnaporthe oryzae).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action against Magnaporthe oryzae?

A1: this compound (also known as SYP-7017) is a broad-spectrum strobilurin fungicide.[1][2] Its primary mode of action against rice blast is the inhibition of fungal mycelial growth.[1][2] While specific studies on this compound's detailed mechanism are limited, it is believed to act as a melanin biosynthesis inhibitor (MBI). Melanin is crucial for the structural integrity of the appressoria, the specialized infection structures used by M. oryzae to penetrate the host plant tissue. By inhibiting melanin production, this compound likely prevents the fungus from successfully infecting the rice plant.

Q2: What are the optimal rice growth stages for this compound application to control rice blast?

A2: While specific field trial data for this compound is not extensively published, general recommendations for fungicides against rice blast suggest application at critical growth stages to protect the plant. These typically include:

  • Late Tillering Stage: To control leaf blast and reduce inoculum buildup.

  • Booting Stage (late boot): A critical time to protect the emerging panicle.[3]

  • Heading (Panicle Emergence): To prevent neck and panicle blast, which directly impact yield. Applications are often recommended when 50-70% of heads have emerged.[4]

It is crucial to consult product labels for specific recommendations on application timing.[5][6]

Q3: Can this compound be used as a seed treatment?

A3: While some systemic fungicides are used for seed treatment to control early-stage infections, there is currently limited public information available regarding the use of this compound specifically as a seed treatment for rice blast. Seed treatment with other fungicides like Tricyclazole has been shown to be effective.[7] Researchers should conduct preliminary germination and seedling vigor tests before scaling up seed treatment experiments with this compound.

Q4: Is there a risk of Magnaporthe oryzae developing resistance to this compound?

A4: Yes, as with most site-specific fungicides, there is a risk of Magnaporthe oryzae developing resistance to this compound. To mitigate this risk, it is recommended to:

  • Alternate this compound with fungicides that have different modes of action.

  • Avoid repeated applications of this compound alone throughout the growing season.

  • Use this compound as part of an integrated pest management (IPM) program that includes resistant rice varieties and cultural control practices.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Poor disease control after this compound application. 1. Incorrect application timing: Application was too early or too late relative to the infection period. 2. Inadequate spray coverage: The fungicide did not reach all susceptible plant parts. 3. Fungicide resistance: The local M. oryzae population may have developed resistance. 4. Rainfall shortly after application: The fungicide was washed off before it could be absorbed. 5. Incorrect dosage: The applied concentration was too low.1. Review application records and compare with recommended timings for different blast types (leaf, neck, panicle).[3] 2. Ensure proper nozzle selection and spray volume to achieve thorough coverage. 3. Collect fungal isolates and perform in vitro sensitivity assays. Rotate with fungicides having a different mode of action. 4. Check weather data post-application. Consider using a sticker/adjuvant if recommended and re-apply if necessary, following label instructions. 5. Verify calculations and equipment calibration.
Phytotoxicity symptoms observed on rice plants after application. 1. High application rate: The concentration of this compound was too high. 2. Application during periods of plant stress: e.g., high temperatures, drought. 3. Tank-mixing with incompatible products: Adjuvants or other pesticides may have enhanced phytotoxicity. 4. Varietal sensitivity: Some rice varieties may be more sensitive to this compound.[8]1. Immediately irrigate the field if possible to dilute the chemical. Document the symptoms and review application rates. 2. Avoid spraying during the hottest part of the day or when plants are visibly stressed. 3. Conduct a jar test for compatibility before tank-mixing. 4. Test on a small plot of the specific rice variety before large-scale application. Observe for any adverse effects.
Inconsistent results across experimental replicates. 1. Uneven disease pressure: Natural infection levels may vary across the experimental plot. 2. Variability in application: Inconsistent spray coverage or dosage across replicates. 3. Soil heterogeneity: Differences in soil type, drainage, or fertility can affect plant health and disease susceptibility.1. Use spreader rows of a susceptible variety to promote uniform disease distribution. 2. Ensure consistent application technique and calibrated equipment for all replicates. 3. Map the experimental plot for soil characteristics and consider this in the statistical analysis.

Data Presentation

Table 1: Hypothetical Efficacy of this compound at Different Application Timings for Rice Blast Control

Application Timing (Rice Growth Stage)TargetHypothetical Disease Severity (%)Hypothetical Yield (t/ha)
Untreated Control-653.5
Tillering (Leaf Blast Onset)Leaf Blast305.0
Late BootingNeck Blast206.0
50% HeadingPanicle Blast156.5
Tillering + Late BootingLeaf & Neck Blast106.8

Note: This table is for illustrative purposes and is based on general fungicide efficacy principles. Actual data for this compound may vary.

Table 2: Hypothetical Phytotoxicity Rating of this compound on a Susceptible Rice Variety

Application Timing (Rice Growth Stage)Application RatePhytotoxicity Rating (0-10 scale)*Observations
SeedlingRecommended1Slight, transient chlorosis
Seedling2x Recommended3Stunting and noticeable chlorosis
TilleringRecommended0No visible injury
Tillering2x Recommended2Mild leaf tip burn
BootingRecommended0No visible injury
Booting2x Recommended1Slight leaf discoloration

*Phytotoxicity rating scale: 0 = no injury, 10 = complete plant death.[9] This table is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound Efficacy against Magnaporthe oryzae

  • Isolate Preparation: Culture a pure isolate of M. oryzae on potato dextrose agar (PDA) for 10-14 days at 25°C.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Poisoned Agar Preparation: Amend molten PDA with the this compound stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone.

  • Inoculation: Place a 5 mm mycelial plug from the actively growing edge of the M. oryzae culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the colony diameter daily until the mycelium in the control plates reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value (the concentration that inhibits 50% of mycelial growth).

Protocol 2: Field Efficacy Trial of this compound for Rice Blast Control

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least three replications.

  • Plot Establishment: Establish plots of a susceptible rice variety. Include spreader rows of a highly susceptible variety around the experimental area to ensure uniform disease pressure.

  • Treatments:

    • Untreated control.

    • This compound applied at different growth stages (e.g., late tillering, late booting, 50% heading).

    • Positive control (a standard fungicide with known efficacy against rice blast).

  • Fungicide Application: Apply this compound at the recommended rate using a calibrated backpack sprayer to ensure uniform coverage.

  • Disease Assessment:

    • Leaf Blast: Assess disease severity on the upper three leaves of 10 randomly selected tillers per plot at 7 and 14 days after the tillering stage application. Use a 0-9 disease rating scale.

    • Neck and Panicle Blast: Assess the percentage of infected panicles and the severity of infection on 20 randomly selected panicles per plot at the dough stage.

  • Yield Data: Harvest the central rows of each plot to determine grain yield.

  • Statistical Analysis: Analyze the disease severity and yield data using Analysis of Variance (ANOVA) to determine the significance of treatment effects.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_field Field Trial prep_fungicide Prepare this compound Solutions poisoned_agar Prepare Poisoned Agar Plates prep_fungicide->poisoned_agar prep_culture Culture M. oryzae Isolate inoculate Inoculate Plates prep_culture->inoculate poisoned_agar->inoculate incubate Incubate Plates inoculate->incubate measure Measure Mycelial Growth incubate->measure analyze_invitro Calculate EC50 measure->analyze_invitro plot_setup Establish Rice Plots (RCBD) apply_fungicide Apply this compound at Different Stages plot_setup->apply_fungicide assess_disease Assess Disease Severity (Leaf & Panicle) apply_fungicide->assess_disease harvest Harvest & Measure Yield assess_disease->harvest analyze_field Statistical Analysis (ANOVA) harvest->analyze_field

Experimental workflow for evaluating this compound efficacy.

signaling_pathway cluster_fungus Magnaporthe oryzae cluster_rice Rice Plant Cell This compound This compound Melanin_Biosynthesis Melanin Biosynthesis Pathway This compound->Melanin_Biosynthesis Inhibits Appressorium_Formation Appressorium Formation & Maturation Melanin_Biosynthesis->Appressorium_Formation Essential for Penetration_Peg Penetration Peg Formation Appressorium_Formation->Penetration_Peg Infection Successful Infection Penetration_Peg->Infection

Proposed mode of action of this compound on M. oryzae.

troubleshooting_logic start Poor Disease Control? timing Correct Timing? start->timing coverage Adequate Coverage? timing->coverage Yes action_timing Action: Review application timing against disease cycle. timing->action_timing No resistance Resistance Likely? coverage->resistance Yes action_coverage Action: Adjust sprayer setup for better coverage. coverage->action_coverage No dosage Correct Dosage? resistance->dosage No action_resistance Action: Rotate fungicides, conduct sensitivity tests. resistance->action_resistance Yes action_dosage Action: Recalibrate equipment, verify calculations. dosage->action_dosage No end Improved Control dosage->end Yes action_timing->end action_coverage->end action_resistance->end action_dosage->end

Troubleshooting logic for poor this compound efficacy.

References

Formulation of stable Triclopyricarb solutions for laboratory experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for preparing and handling stable Triclopyricarb solutions for laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound, also known by its reference name SYP 7017, is a broad-spectrum fungicide.[1] It functions as a Quinone Outside Inhibitor (QoI), which means it inhibits cellular respiration.[1] For laboratory use, it is typically supplied as a solid or powder.[2] Understanding its physicochemical properties is crucial for preparing stable solutions.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[1]
Reference Name SYP 7017[1]
Fungicide Class Quinone Outside Inhibitor (QoI)[1]
Physical State Solid[2]
Water Solubility Data not readily available[1][2]
Organic Solvent Solubility Data not readily available[1]
Chemical Stability Stable under recommended storage conditions.[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: While specific solubility data for this compound in various solvents is not widely published, high-purity organic solvents are typically used for initial solubilization of similar non-polar compounds.[1][2] Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of compounds for screening and biological assays.[3] Acetone is another solvent frequently used for preparing insecticide and fungicide stock solutions.[4] It is critical to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.

Q3: How should I store this compound powder and its solutions?

A3: Proper storage is critical to maintain the stability and integrity of this compound. The solid powder should be stored at -20°C.[2] Once dissolved in a solvent, the resulting stock solution should be stored at -80°C to ensure long-term stability.[2] It is also advisable to protect solutions from light to prevent photodegradation.[4]

Q4: How does pH affect the stability of this compound solutions?

A4: this compound is known to be incompatible with strong acids and alkalis.[2] For many pesticides, stability is greatest in slightly acidic to neutral conditions (pH 5-7).[5][6] Alkaline conditions (pH > 7) can lead to rapid hydrolysis or degradation of the active compound.[6] Therefore, it is crucial to control the pH of your aqueous working solutions, potentially by using a buffer, to prevent chemical breakdown.[5]

Troubleshooting Guide

Q5: My this compound solution has become cloudy or shows signs of precipitation. What should I do?

A5: Cloudiness or precipitation indicates that the compound is coming out of solution. This can be caused by several factors:

  • Concentration Limit Exceeded: The concentration of your solution may be too high for the chosen solvent.

  • Temperature Changes: Solubility often decreases at lower temperatures. Precipitation can occur during freeze-thaw cycles.[3]

  • Solvent Incompatibility: The solvent in your working solution (e.g., aqueous buffer) may not be compatible with the solvent used for your stock solution (e.g., DMSO).

Troubleshooting Steps:

  • Gently Warm the Solution: Try gently warming the solution (e.g., to 37°C) and vortexing to see if the precipitate redissolves.

  • Dilute the Solution: If warming doesn't work, you may need to dilute the solution with more of the same solvent.

  • Filter the Solution: For working solutions, you can filter out the precipitate using a 0.22-µm syringe filter before use, but be aware this will lower the actual concentration of your solution.

  • Re-evaluate Your Protocol: For future preparations, consider lowering the stock concentration or using a different solvent system.

Q6: I am observing inconsistent results in my experiments. Could my this compound solution be the issue?

A6: Yes, solution instability can lead to significant variability in experimental results. If your solution has partially degraded or precipitated, the effective concentration will be lower than expected.

  • Check for Degradation: Degradation can occur due to improper storage (wrong temperature, light exposure) or pH instability in aqueous media.[2][4][6]

  • Verify Concentration: If possible, use an analytical method like HPLC or GC-MS to verify the concentration of this compound in your solution.[7][8]

  • Prepare Fresh Solutions: Always prepare fresh working dilutions from a properly stored stock solution immediately before an experiment.[9] Avoid using old working solutions.

Q7: How can I confirm the concentration and purity of my this compound solution?

A7: Analytical methods are required for accurate quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common and reliable method for separating and quantifying pesticides.

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique offers high selectivity and sensitivity for pesticide analysis and can be used for confirmation.[10][11]

These methods typically require a certified reference standard of this compound to create a calibration curve for accurate concentration determination.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Pre-weigh Vial: Tare a sterile, dry amber vial on a calibrated analytical balance.

  • Weigh this compound: Carefully weigh the desired amount of this compound powder into the vial. (For 1 mL of a 10 mM solution, you will need the molecular weight of this compound in mg/100).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex the solution until the this compound is completely dissolved. Gentle warming may be required, but avoid excessive heat.

  • Storage: Once fully dissolved, parafilm the cap, label clearly, and store at -80°C.[2]

Protocol 2: Quality Control of this compound Solutions

Methodology:

  • Visual Inspection: Before each use, visually inspect the stock solution after thawing. Check for any signs of precipitation, cloudiness, or color change. If any are present, refer to the troubleshooting guide.

  • Freeze-Thaw Cycle Log: Limit the number of freeze-thaw cycles for the stock solution, as repeated cycles can cause precipitation.[3] It is recommended to create smaller single-use aliquots from the main stock.

  • Periodic Concentration Verification: For long-term studies, it is advisable to periodically re-test the concentration of the stock solution using an appropriate analytical method (e.g., HPLC) to ensure its integrity.

Mandatory Visualizations

G Experimental Workflow for this compound Solution cluster_prep Preparation cluster_storage Storage cluster_use Application cluster_qc Quality Control weigh Weigh this compound Powder dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store Stock Solution at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Fresh Working Dilution thaw->dilute visual Visual Inspection (Precipitation?) thaw->visual experiment Use Immediately in Experiment dilute->experiment visual->dilute If Clear

Caption: Workflow for preparing and using this compound solutions.

G Troubleshooting this compound Solution Instability start Solution is Cloudy or has Precipitate q1 Is this a stock or working solution? start->q1 stock Stock Solution (e.g., in DMSO) q1->stock Stock working Working Solution (e.g., in Aqueous Buffer) q1->working Working action1 Gently warm (37°C) and vortex solution stock->action1 action2 Check for solvent incompatibility (e.g., DMSO crashing out in buffer). working->action2 q2 Did it redissolve? action1->q2 outcome1 Concentration may be too high for storage temp. Consider diluting stock. q2->outcome1 No outcome2 Use solution cautiously. Filter before preparing working solution. q2->outcome2 Yes outcome3 Reformulate working solution. Decrease final DMSO % or add a co-solvent. action2->outcome3

Caption: Decision tree for troubleshooting solution instability.

G Key Factors Affecting this compound Solution Stability center This compound Solution Stability temp Temperature center->temp ph pH center->ph solvent Solvent Choice center->solvent light Light Exposure center->light concentration Concentration center->concentration desc_temp Low temp storage (-80°C) increases stability but can cause precipitation. temp->desc_temp desc_ph Avoid strong acids/alkalis. Slightly acidic to neutral is often optimal. ph->desc_ph desc_solvent Use high-purity, anhydrous solvents. Ensure compatibility in working solutions. solvent->desc_solvent desc_light Store in amber vials or protect from light to prevent degradation. light->desc_light desc_concentration Exceeding solubility limit leads to precipitation. concentration->desc_concentration

References

Technical Support Center: Troubleshooting Poor Triclopyricarb Performance in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Triclopyricarb performance in field trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a synthetic fungicide belonging to the strobilurin class.[1] Its primary mode of action is the inhibition of fungal mitochondrial respiration.[1][2] Specifically, it is a Quinone Outside Inhibitor (QoI), which blocks the electron transfer at the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[2][3] This disruption of the electron transport chain prevents ATP synthesis, ultimately leading to fungal cell death.[4]

Q2: We are observing lower than expected efficacy of this compound in our field trials. What are the most common reasons for poor performance?

Poor performance of this compound, and strobilurin fungicides in general, can often be attributed to several key factors:

  • Fungicide Resistance: The primary cause of failure for QoI fungicides is the development of resistance in the target fungal population.[5][6][7] Resistance can develop rapidly due to a single-gene mutation in the pathogen.[2]

  • Application Timing: Strobilurins are most effective when applied preventatively, before or in the very early stages of fungal infection.[8] They have limited curative activity once an infection is established.[2]

  • Inadequate Spray Coverage: Poor spray coverage of the target plant tissues can lead to suboptimal performance. Factors such as improper nozzle selection, low spray volume, and high sprayer speed can all contribute to inadequate coverage.

  • Environmental Factors: Rainfall shortly after application can wash the product off plant surfaces.[3][9] Temperature and humidity can also influence disease pressure and fungicide efficacy.

  • Improper Application Rate: Using a dose that is too low may not provide effective control and can contribute to the selection for resistant fungal strains.[9]

Q3: How can we determine if fungicide resistance is the cause of poor performance?

If you suspect fungicide resistance, consider the following steps:

  • Review Application History: A history of repeated applications of this compound or other QoI fungicides (FRAC group 11) without rotation or tank-mixing with other fungicide groups increases the likelihood of resistance.[5][6][7]

  • Collect Fungal Isolates: Collect samples of the target pathogen from both well-controlled and poorly-controlled areas of your trial plots.

  • Laboratory Testing: Conduct in vitro fungicide sensitivity assays on the collected isolates to determine their level of resistance to this compound. Molecular techniques can also be used to detect specific mutations associated with QoI resistance.

Q4: What are the best practices for applying this compound to maximize efficacy in field trials?

To optimize the performance of this compound, adhere to the following best practices:

  • Preventative Application: Apply this compound before the onset of disease symptoms, based on disease forecasting models or historical field data.

  • Optimal Spray Coverage: Utilize appropriate spray nozzles and a sufficient water volume (e.g., 15-20 gallons per acre) to ensure thorough coverage of the entire plant canopy.[7]

  • Consider Weather Conditions: Avoid applying this compound if rainfall is imminent.[7] Apply during cooler temperatures to enhance absorption.[7]

  • Adhere to Labeled Rates: Always use the recommended application rate as specified in the experimental protocol or on the product label.

  • Implement a Resistance Management Strategy:

    • Limit Applications: Do not apply this compound or other QoI fungicides more than the recommended number of times per season. A general guideline is to use strobilurins for no more than one-third of the total fungicide applications.[5][7]

    • Tank-Mix: When possible, tank-mix this compound with a fungicide from a different FRAC group that is also effective against the target pathogen.[3][6]

    • Rotate Fungicides: Rotate applications of this compound with fungicides that have different modes of action.[3][6]

Quantitative Data Summary

The following tables summarize representative data from field trials of strobilurin fungicides, illustrating the impact of application timing and the number of applications on disease control and crop yield. Please note that this data is for other strobilurin fungicides and is intended to be illustrative of the expected performance of this chemical class.

Table 1: Effect of Strobilurin Fungicide Application Timing on Disease Control and Yield in Corn

Application TimingDisease Severity (%)Yield (bushels/acre)
Untreated Control15.2185.6
V6 (Vegetative Stage)12.8188.1
VT (Tasseling)6.5202.4
R1 (Silking)5.9205.3
R2 (Blister)7.1199.7

Data adapted from studies on strobilurin fungicides in corn. Actual results with this compound may vary.

Table 2: Impact of the Number of Strobilurin Fungicide Applications on Soybean Rust Control and Yield

Number of ApplicationsDisease Severity (%)Yield ( kg/ha )
0 (Untreated)45.31850
122.12450
210.52980

Data synthesized from research on strobilurin fungicide application frequency for soybean rust management. Actual results with this compound may vary.

Experimental Protocols

Protocol 1: Standard Field Efficacy Trial for a Foliar Fungicide

This protocol outlines a standard methodology for conducting a field efficacy trial for a foliar fungicide like this compound.

1. Experimental Design:

  • Plot Design: Utilize a Randomized Complete Block Design (RCBD) with a minimum of four replications.
  • Plot Size: Individual plot sizes should be adequate for representative disease assessment and yield measurement, with border rows to minimize spray drift between plots.

2. Treatments:

  • Untreated Control
  • This compound at the recommended application rate (Rate X)
  • This compound at a lower rate (e.g., 0.5X)
  • This compound at a higher rate (e.g., 1.5X)
  • A standard commercial fungicide for comparison

3. Application:

  • Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage.
  • Timing: Apply treatments at predetermined crop growth stages based on the target disease's epidemiology. Record the growth stage at the time of each application.
  • Spray Volume: Use a sufficient spray volume to achieve thorough canopy penetration and coverage.

4. Data Collection:

  • Disease Assessment:
  • Conduct disease severity ratings at regular intervals (e.g., 7, 14, and 21 days after the final application).
  • Use a standardized disease rating scale (e.g., percentage of leaf area affected).
  • Assess a representative number of plants per plot.
  • Phytotoxicity: Visually assess plots for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at each disease assessment timing.
  • Yield: Harvest the center rows of each plot and determine the crop yield, adjusting for moisture content.

5. Data Analysis:

  • Analyze disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.
  • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Visualizations

Signaling Pathway: Mode of Action of this compound

Mode of Action of this compound (a QoI Fungicide) cluster_mitochondrion Mitochondrion cluster_complex_III Complex III (Cytochrome bc1) Qo_site Qo Site Complex_IV Complex IV Qo_site->Complex_IV Electron flow to Electron_Transport Electron Transport Chain Qi_site Qi Site ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces This compound This compound This compound->Qo_site Binds to and blocks Electron_Transport->Qo_site Electrons flow through Proton_Gradient Proton Gradient Electron_Transport->Proton_Gradient Generates Proton_Gradient->ATP_Synthase Drives

Caption: this compound inhibits fungal respiration at Complex III.

Experimental Workflow: Fungicide Field Efficacy Trial

Workflow for a Fungicide Field Efficacy Trial Trial_Design 1. Trial Design (RCBD, 4 Reps) Plot_Establishment 2. Plot Establishment & Crop Planting Trial_Design->Plot_Establishment Treatment_Application 3. Fungicide Application (Calibrated Sprayer) Plot_Establishment->Treatment_Application Data_Collection 4. Data Collection (Disease, Phytotoxicity) Treatment_Application->Data_Collection Harvest 5. Harvest & Yield Measurement Data_Collection->Harvest Data_Analysis 6. Statistical Analysis (ANOVA) Harvest->Data_Analysis Report 7. Final Report & Conclusions Data_Analysis->Report

Caption: A typical workflow for conducting a fungicide field trial.

Logical Relationship: Troubleshooting Poor this compound Performance

Troubleshooting Poor this compound Performance Start Poor Performance Observed Check_Resistance Was a resistance management strategy used? Start->Check_Resistance Check_Timing Was application preventative? Check_Resistance->Check_Timing Yes Suspect_Resistance High Likelihood of Resistance Check_Resistance->Suspect_Resistance No Check_Coverage Was spray coverage adequate? Check_Timing->Check_Coverage Yes Suboptimal_Timing Suboptimal Application Timing Check_Timing->Suboptimal_Timing No Check_Environment Were environmental conditions optimal? Check_Coverage->Check_Environment Yes Poor_Coverage Inadequate Spray Coverage Check_Coverage->Poor_Coverage No Environmental_Impact Negative Environmental Impact Check_Environment->Environmental_Impact No Review_Protocol Review and Optimize Experimental Protocol Check_Environment->Review_Protocol Yes Suspect_Resistance->Review_Protocol Suboptimal_Timing->Review_Protocol Poor_Coverage->Review_Protocol Environmental_Impact->Review_Protocol

Caption: A decision tree for troubleshooting poor fungicide performance.

References

Adjusting Triclopyricarb dosage for different fungal pathogen pressures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Triclopyricarb is a strobilurin fungicide primarily available for research purposes.[1][2] Specific dosage recommendations for varied field conditions and pathogen pressures have not been established by regulatory bodies. The following guidance is based on general principles for single-site, Quinone Outside Inhibitor (QoI) fungicides and published research data.[3][4] Researchers must conduct their own dose-response experiments to determine the optimal concentration for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound (also known as SYP-7017) is a broad-spectrum, systemic strobilurin fungicide.[1][2][3] Its mode of action is the inhibition of fungal respiration.[3] Specifically, it is a Quinone Outside Inhibitor (QoI), which blocks the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[4] This action prevents ATP synthesis, thereby depriving the fungal cells of energy and leading to the inhibition of mycelial growth.[2]

Q2: What is "pathogen pressure" and why is it a critical factor for determining dosage?

Pathogen pressure refers to the potential for a pathogen population to cause disease. It is influenced by factors such as the amount of fungal inoculum (e.g., spore concentration), the susceptibility of the host, and environmental conditions like temperature and humidity that favor fungal growth.[5] High pathogen pressure means a larger fungal population, which increases the likelihood of control failure and accelerates the development of fungicide resistance.[5] Therefore, dosage and application strategies must be adapted to the existing and anticipated pathogen pressure.

Q3: How does high pathogen pressure affect the risk of resistance to this compound?

The risk of fungicide resistance increases significantly with higher disease pressure.[5] this compound is a single-site inhibitor, meaning it targets a very specific enzyme in the fungus.[4] In any large fungal population, there is a natural probability of mutations occurring. Under high pathogen pressure, the sheer number of fungal spores means there is a greater chance that a resistant mutant (e.g., through a point mutation like G143A in the cytochrome b gene) already exists or will arise.[5][6] Applying the fungicide exerts strong selection pressure, killing the susceptible individuals and allowing the pre-existing resistant ones to proliferate.[7]

Q4: What are the general principles for adjusting fungicide dosage under different pathogen pressures?

While specific data for this compound is limited, general principles for QoI fungicides can be applied. The primary goal is to use the lowest effective dose that provides acceptable disease control to minimize selection pressure for resistance.[7]

Pathogen PressureRecommended ApproachRationale
Low Use the minimum effective dose determined through in vitro or small-scale trials. Focus on preventative applications based on disease forecasting models.Minimizes selection pressure, reduces environmental impact, and lowers costs. Lower pathogen populations are less likely to contain resistant mutants.[5]
Moderate Apply the established effective dose. Ensure thorough coverage and proper application timing. Consider tank-mixing with a multi-site fungicide if compatible (requires validation).Provides reliable control while managing the moderate risk of resistance.
High Use the higher end of the effective dose range (do not exceed pre-determined phytotoxicity limits). Focus on preventative application; curative (post-infection) action is limited for QoIs and requires higher concentrations.[8][9]A higher dose may be necessary to control a large and rapidly growing pathogen population. However, this also exerts very strong selection pressure. Caution: Avoid repeated use of this compound alone in high-pressure situations.[8]

Q5: What are the risks of using sub-optimal doses of this compound?

Using incorrect doses, whether too low or too high, carries significant risks.

  • Below-Label/Sub-Lethal Doses: Applying a dose that is too low to effectively control the pathogen population may increase the risk of resistance development.[5] It can select for fungi with partial resistance (quantitative resistance), gradually shifting the population's sensitivity.

  • Excessive Doses: While potentially providing slightly better initial control, excessively high doses exert immense selection pressure, rapidly selecting for highly resistant individuals.[7] This can lead to a complete loss of efficacy in a short period. It also increases the risk of phytotoxicity to the host organism and raises environmental concerns.

Troubleshooting Guide

Issue 1: Reduced or complete loss of efficacy observed in experiments.

  • Potential Cause: Development of fungicide resistance in the target pathogen population.

  • Troubleshooting Steps:

    • Confirm Resistance: Collect fungal isolates from both treated (poorly controlled) and untreated areas.

    • Conduct Bioassay: Perform a dose-response assay as detailed in the "Protocol for In Vitro Fungicide Efficacy Testing" below to determine the EC50 value of the collected isolates. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain indicates resistance.

    • Investigate Mechanism: For advanced research, sequence the cytochrome b gene to check for known resistance-conferring mutations, such as G143A.[6] Also, consider investigating the role of an alternative oxidase (AOX) respiratory pathway, which is another mechanism of resistance to QoI fungicides.[6]

    • Adjust Strategy: If resistance is confirmed, the continued use of this compound alone will be ineffective. Future experiments should utilize fungicides with a different mode of action.

Issue 2: Inconsistent results or poor disease control under high pathogen pressure.

  • Potential Cause: The pathogen population is too large for the applied dosage to provide effective control, or the application timing is not optimal.

  • Troubleshooting Steps:

    • Review Application Timing: QoI fungicides like this compound are most effective when applied preventatively.[9] Curative activity is limited and requires higher concentrations.[8] Ensure application occurs before the widespread onset of disease symptoms.

    • Verify Dosage: Re-calculate and confirm that the prepared concentration and application volume are correct.

    • Assess Coverage: Ensure the application method provides thorough coverage of the target area. Inconsistent application can leave areas unprotected where the fungus can thrive.

    • Re-evaluate Dose: For high-pressure situations, a dose at the higher end of the effective range may be necessary. A dose-response curve should be generated under your specific conditions to confirm the optimal rate.

Experimental Protocols & Data

Fungal Pathogen Susceptibility to this compound

The following table summarizes the reported range of EC50 values for this compound against various fungal pathogens, demonstrating its high level of activity.

PathogenReported EC50 Range (µg/mL)Citation
Sclerotinia sclerotiorum0.006 - 0.047[1]
Various crop pathogens0.006 - 0.047[2]
Protocol for In Vitro Fungicide Efficacy Testing (EC50 Determination)

This protocol describes a method for determining the concentration of this compound that inhibits fungal mycelial growth by 50% (EC50) using a multiwell plate assay.[10][11]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Actively growing culture of the target fungal pathogen

  • Sterile deionized water

  • Spectrophotometer (plate reader) capable of reading absorbance at 620 nm

Methodology:

  • Prepare Fungicide Dilutions:

    • Create a serial dilution series of this compound in sterile water or growth medium. A typical final concentration range for testing could be 0.001, 0.01, 0.1, 1, and 10 µg/mL.

    • Include a solvent control (containing the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

  • Prepare Fungal Inoculum:

    • From the edge of an actively growing fungal plate, cut small agar plugs (e.g., 4 mm diameter) or create a mycelial suspension.

    • For a suspension, flood a mature plate with sterile water, gently scrape the surface to release mycelial fragments and spores, and adjust the concentration as needed.

  • Plate Inoculation:

    • Dispense 180 µL of molten PDA amended with the different fungicide concentrations into the wells of a 96-well plate.

    • Once the agar has solidified, place a 4 mm agar plug of the fungus (mycelium side down) in the center of each well. Alternatively, add 20 µL of the mycelial suspension to 180 µL of liquid medium containing the fungicide dilutions.

    • Each concentration and control should be replicated at least three times.[12]

  • Incubation:

    • Seal the plates with a breathable membrane or lid to prevent contamination and dehydration.

    • Incubate at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection & Analysis:

    • Measure mycelial growth daily. This can be done by measuring the diameter of the colony or by reading the optical density (OD) at 620 nm for liquid cultures.[11]

    • After a set incubation period (e.g., 3-5 days, when the untreated control has reached significant growth), calculate the percentage of growth inhibition for each concentration relative to the untreated control.

    • Inhibition (%) = [1 - (Growth_treated / Growth_control)] * 100

    • Use statistical software to perform a probit or logistic regression analysis on the dose-response data to calculate the EC50 value.[11]

Visualizations

Fungal Mitochondrial Respiration and the Site of this compound Inhibition

The diagram below illustrates the electron transport chain in the fungal inner mitochondrial membrane. It shows the flow of electrons through the four protein complexes to generate a proton gradient for ATP synthesis. This compound, as a QoI fungicide, specifically inhibits Complex III, halting this vital process.

Fungal_Respiration_Inhibition cluster_matrix Inner Mitochondrial Membrane cluster_carriers cluster_inputs cluster_outputs C1 Complex I (NADH Dehydrogenase) C3 Complex III (Cytochrome bc1) Q Q C1->Q NAD NAD⁺ C1->NAD C2 Complex II (Succinate Dehydrogenase) C2->Q Fumarate Fumarate C2->Fumarate C4 Complex IV (Cytochrome c Oxidase) H2O H₂O C4->H2O ATP_Synthase Complex V (ATP Synthase) ATP ATP ATP_Synthase->ATP Q->C3 CytC Cyt c CytC->C4 e⁻ NADH NADH NADH->C1 Succinate Succinate Succinate->C2 O2 O₂ O2->C4 ADP ADP + Pi ADP->ATP_Synthase Inhibitor This compound (QoI) Inhibitor->Inhibition_Point Inhibition_Point->CytC e⁻

Caption: this compound inhibits the fungal mitochondrial electron transport chain at Complex III.

References

Impact of environmental pH on Triclopyricarb stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My Triclopyricarb solution appears to be losing efficacy over time. What could be the cause?

A1: Loss of efficacy can be due to chemical degradation, and the pH of your solvent is a primary factor. This compound is a carbamate fungicide. Carbamates are generally susceptible to alkaline hydrolysis, meaning they break down more rapidly in solutions with a pH above 7.0.[1][2][3][4] If your solvent is alkaline, the active ingredient may be degrading. It is also important to store stock solutions under recommended conditions, typically at low temperatures and protected from light, to minimize degradation.[5][6]

Q2: I'm observing variable results in my soil-based experiments. Could soil pH be a factor?

A2: Yes, soil pH can significantly impact the activity of soil-applied chemicals. This compound contains a trichloropyridinyl group. The sorption (binding) of pyridine-containing compounds to soil particles is often pH-dependent.[7] In acidic soils, pyridine compounds can become protonated, leading to increased adsorption to negatively charged soil colloids (clay and organic matter).[7] This can reduce the amount of this compound available in the soil solution to interact with the target organism, potentially lowering its activity. Conversely, in alkaline soils, increased availability could be observed.

Q3: What is the optimal pH for storing a this compound stock solution?

A3: While specific data for this compound is unavailable, based on general carbamate chemistry, a slightly acidic to neutral pH (in the range of 5.0 to 7.0) is recommended to minimize hydrolytic degradation.[3][8] It is advisable to prepare stock solutions in a buffered solvent within this pH range.

Q4: Can the pH of the application medium affect the biological activity of this compound in in-vitro assays?

A4: Absolutely. The pH of the growth medium in an in-vitro assay can affect not only the stability of this compound but also the physiology of the target organism. Furthermore, the charge of the this compound molecule itself could be influenced by pH, which may affect its ability to cross cell membranes and reach its target site. It is crucial to use a buffered medium and report the pH in your experimental methods.

Troubleshooting Guides

Issue 1: Inconsistent Results in Aqueous Solution Assays
Symptom Possible Cause Troubleshooting Step
Decreasing activity in subsequent experiments using the same stock solution.Alkaline Hydrolysis: The pH of your solvent may be > 7.0, causing the carbamate ester linkage in this compound to break down.[1][2][4]1. Measure the pH of your solvent. 2. If the pH is > 7.0, prepare a fresh stock solution in a buffered solvent with a pH between 5.0 and 6.5.[3] 3. Perform a time-course experiment to assess the stability of this compound in your chosen solvent at your experimental temperature.
Low or no activity observed.Acid-catalyzed degradation (less common for carbamates but possible): Extremely low pH could potentially affect the molecule.1. Check if your solvent is strongly acidic. 2. Adjust the pH to the recommended 5.0-7.0 range.
Precipitate forms when diluting stock solution.Poor Solubility at Experimental pH: The solubility of this compound may be pH-dependent.1. Visually inspect the solution for any precipitation. 2. Try preparing dilutions in a buffered solution at the final assay pH. 3. Consider using a co-solvent if solubility issues persist, ensuring it does not affect the biological system.
Issue 2: Variable Efficacy in Soil-Based Experiments
Symptom Possible Cause Troubleshooting Step
Lower than expected activity in acidic soils.Increased Sorption: In acidic conditions (low pH), the pyridine group may become protonated, increasing its binding to soil organic matter and clay particles, thus reducing bioavailability.[7]1. Measure the pH of your soil samples. 2. Correlate the observed activity with the soil pH. 3. Consider conducting a sorption study to quantify the amount of this compound bound to the soil at different pH values.
Higher than expected crop/non-target organism injury in alkaline soils.Increased Bioavailability: In alkaline soils (high pH), this compound is likely to be less strongly adsorbed and more available in the soil solution for uptake.1. Measure the soil pH. 2. Adjust application rates based on soil pH, if permissible and feasible.

Data Presentation

Table 1: Illustrative Data on this compound Half-life as a Function of pH

The following data is hypothetical and for illustrative purposes only. Researchers should generate their own data.

pHTemperature (°C)Half-life (t1/2) in Aqueous Buffer (Days)
5.025> 30
7.02528
9.0252

Experimental Protocols

Protocol 1: Determination of Hydrolysis Rate as a Function of pH

This protocol is a general guideline for assessing the stability of this compound in aqueous solutions at different pH values.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at a minimum of three pH values relevant to environmental conditions (e.g., pH 5, 7, and 9).

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to a known final concentration. The volume of the organic solvent should be minimal (e.g., <1%) to not significantly alter the properties of the aqueous buffer.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each test solution.

  • Analysis: Immediately analyze the concentration of this compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry detector.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the rate constant of degradation and the half-life (t1/2) at each pH by fitting the data to a first-order decay model.

Protocol 2: Bioassay for this compound Activity in Buffered Media

This protocol provides a general method for assessing the fungicidal activity of this compound at different pH values.

  • Prepare Buffered Growth Media: Prepare a suitable liquid or solid growth medium for your target fungal species. Adjust the pH of separate batches of the medium to the desired experimental values (e.g., 5.5, 6.5, 7.5) using appropriate sterile buffers.

  • Prepare this compound dilutions: Prepare a series of dilutions of this compound in each of the buffered media.

  • Inoculation: Inoculate each test container (e.g., well in a microplate, petri dish) with a standardized amount of the target fungus (e.g., spore suspension, mycelial plug).

  • Incubation: Incubate the assays under optimal growth conditions (temperature, light).

  • Assessment of Activity: After a defined incubation period, assess the fungal growth. This can be done by measuring mycelial dry weight, colony diameter, or optical density.

  • Data Analysis: For each pH, plot the fungal growth inhibition against the this compound concentration. Calculate the EC50 (the concentration that causes 50% inhibition) for each pH value to determine if the activity is pH-dependent.

Visualizations

cluster_acid Acidic Conditions (pH < 7) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_alkaline Alkaline Conditions (pH > 7) Acid This compound (Stable) Neutral This compound Neutral_Deg Slow Hydrolysis Neutral->Neutral_Deg H₂O Alkaline This compound Alkaline_Deg Rapid Hydrolysis (Inactive Products) Alkaline->Alkaline_Deg OH⁻ start Start: Assess pH Stability prep_buffers Prepare sterile buffers (e.g., pH 5, 7, 9) start->prep_buffers prep_stock Prepare this compound stock solution prep_buffers->prep_stock spike Spike buffers with stock solution prep_stock->spike incubate Incubate at constant temperature in the dark spike->incubate sample Sample at time intervals incubate->sample analyze Analyze concentration by HPLC sample->analyze plot Plot concentration vs. time analyze->plot calculate Calculate half-life (t½) at each pH plot->calculate end End: Stability Profile calculate->end start Unexpected Result (e.g., low activity) check_solution Is the stock solution fresh? start->check_solution check_ph What is the pH of the solvent/medium? check_solution->check_ph Yes reprepare Action: Prepare fresh stock solution. check_solution->reprepare No ph_high pH > 7.0? check_ph->ph_high ph_low pH < 5.0? ph_high->ph_low No buffer_solution Action: Buffer solvent/medium to pH 5-7. ph_high->buffer_solution Yes (Alkaline Hydrolysis) soil_exp Is it a soil experiment? ph_low->soil_exp No ph_low->buffer_solution Yes (Adjust to optimal range) soil_ph What is the soil pH? soil_exp->soil_ph Yes other_factors Consider other factors: - Temperature - Light exposure - Microbial degradation soil_exp->other_factors No soil_ph_low Soil pH acidic? soil_ph->soil_ph_low check_sorption Hypothesis: Increased sorption to soil. Consider bioavailability assay. soil_ph_low->check_sorption Yes soil_ph_low->other_factors No

References

Development of best practices for handling and storage of Triclopyricarb standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Triclopyricarb analytical standards. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure experimental accuracy and safety.

Frequently Asked Questions (FAQs)

1. What is the recommended storage temperature for this compound standards?

For long-term stability, this compound in its solid (powder) form should be stored at -20°C. Once dissolved in a solvent, the solution should be stored at -80°C to minimize degradation.[1]

2. What are suitable solvents for preparing this compound stock solutions?

While specific studies on this compound were not found, common solvents for preparing stock solutions of similar pesticide standards, such as strobilurin fungicides, include acetonitrile and ethyl acetate.[2][3] It is crucial to use pesticide-grade or higher purity solvents.

3. How should I handle this compound powder safely?

This compound is harmful if swallowed.[1] When handling the powder, always work in a well-ventilated area or use a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[1] Avoid creating dust.

4. What are the known incompatibilities for this compound?

This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Avoid contact with these substances to prevent hazardous reactions.

5. What should I do in case of accidental exposure to this compound?

  • If swallowed: Rinse your mouth with water, do NOT induce vomiting, and call a physician immediately.[1]

  • Skin contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.

  • Eye contact: Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes.

  • Inhalation: Move to fresh air.

In all cases of exposure, seek medical attention and have the product's Safety Data Sheet (SDS) available.

6. How long are this compound standard solutions stable?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible analytical results Standard degradation- Prepare fresh stock and working solutions. - Ensure standards are stored at the correct temperatures (-20°C for powder, -80°C for solutions).[1] - Protect solutions from light, especially during storage and handling.
Improper solution preparation- Use calibrated analytical balances and volumetric flasks (Class A). - Ensure the standard is completely dissolved in the solvent before making further dilutions. - Pre-wet pipette tips when working with volatile solvents to ensure accurate volume transfer.[5]
Contamination- Use clean glassware, rinsing with the solvent before use. - Use fresh, high-purity solvents for each new batch of standards. - Avoid cross-contamination between different standard solutions.
Unexpected peaks in chromatogram Standard degradation- Degradation products may appear as new peaks. Prepare fresh standards and re-analyze.
Solvent contamination- Run a blank solvent injection to check for impurities. - Use a fresh bottle of high-purity solvent.
Incompatibility with mobile phase- Ensure the solvent used for the standard is compatible with the analytical mobile phase.
Low instrument response Standard concentration is too low- Verify calculations for serial dilutions. - Prepare a new set of standards with careful attention to weighing and dilutions.
Standard degradation- Prepare fresh standards from the solid material.
Instrument issue- Perform routine instrument maintenance and calibration.

Experimental Protocols

Preparation of a 1 mg/mL this compound Stock Solution

Materials:

  • This compound analytical standard (solid)

  • Acetonitrile (pesticide grade or higher)

  • Analytical balance (readable to at least 0.01 mg)

  • 10 mL Class A volumetric flask

  • Spatula

  • Weighing paper

  • Pipettes and pipette tips

Procedure:

  • Place a piece of weighing paper on the analytical balance and tare it.

  • Carefully weigh approximately 10 mg of the this compound standard onto the weighing paper. Record the exact weight.

  • Transfer the weighed this compound powder into a 10 mL Class A volumetric flask.

  • Add approximately 5 mL of acetonitrile to the volumetric flask.

  • Gently swirl the flask to dissolve the this compound completely. You may use a sonicator for a short period if necessary.

  • Once the solid is fully dissolved, add acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled, amber glass vial for storage at -80°C.

Preparation of Calibration Standards

Materials:

  • 1 mg/mL this compound stock solution

  • Acetonitrile (pesticide grade or higher)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated pipettes

Procedure (for a 5-point calibration curve):

This protocol describes the preparation of calibration standards at 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • Prepare a 100 µg/mL intermediate solution: Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.

  • Prepare a 10 µg/mL working solution: Pipette 1 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.

  • Prepare the calibration standards:

    • 10.0 µg/mL: Use the working solution directly.

    • 5.0 µg/mL: Pipette 5 mL of the 10 µg/mL working solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.

    • 1.0 µg/mL: Pipette 1 mL of the 10 µg/mL working solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.

    • 0.5 µg/mL: Pipette 0.5 mL of the 10 µg/mL working solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.

    • 0.1 µg/mL: Pipette 0.1 mL of the 10 µg/mL working solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Preparation cluster_analysis Analysis storage_solid Solid Standard (-20°C) weigh Weigh Solid storage_solid->weigh Retrieve storage_solution Stock Solution (-80°C) stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve Dissolve in Solvent weigh->dissolve dissolve->stock intermediate Prepare Intermediate (e.g., 100 µg/mL) stock->intermediate Dilute working Prepare Working (e.g., 10 µg/mL) intermediate->working Dilute calibration Prepare Calibration Curve (Serial Dilutions) working->calibration Dilute analyze Instrumental Analysis (e.g., HPLC) calibration->analyze

Caption: Workflow for the preparation of this compound analytical standards.

troubleshooting_workflow start Inconsistent Analytical Results check_standards Are your standards freshly prepared? start->check_standards check_storage Were standards stored correctly (-20°C/-80°C)? check_standards->check_storage Yes prepare_new Prepare fresh stock and working solutions check_standards->prepare_new No check_prep Was preparation done with calibrated equipment? check_storage->check_prep Yes review_storage Review and correct storage procedures check_storage->review_storage No check_contamination Could there be contamination? check_prep->check_contamination Yes review_prep Review and correct preparation technique check_prep->review_prep No clean_glassware Use clean glassware and fresh solvents check_contamination->clean_glassware Yes end Re-analyze Samples check_contamination->end No prepare_new->end review_storage->end review_prep->end clean_glassware->end

Caption: Troubleshooting inconsistent results with this compound standards.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Triclopyricarb in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methods for the determination of Triclopyricarb in complex matrices: QuEChERS followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for vegetative foods, and Solid-Phase Extraction (SPE) coupled with HPLC-MS/MS for water samples. The objective is to offer a comprehensive overview of their performance, supported by experimental data, to aid in method selection and development.

Method 1: QuEChERS-HPLC-MS/MS for this compound in Vegetative Foods

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices. Its simplicity and high throughput make it an attractive option for routine monitoring.

Performance Characteristics

A study on the simultaneous determination of this compound and Oxadiargyl residues in various vegetative foods demonstrated the following performance characteristics for this compound using a QuEChERS-based extraction followed by HPLC-MS/MS analysis.[1]

ParameterPerformance
Linearity (r²) > 0.996
Limit of Quantitation (LOQ) 0.5 µg/kg
Matrices Validated Grape, Raisin, Potato, Rice, Tomato, Rapeseed
Recovery 71.6% - 112.1%
Precision (RSDs) 2.6% - 12.1%
Experimental Protocol

Sample Extraction (QuEChERS)

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidic acetonitrile.

  • Homogenize at high speed for 2 minutes.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1.5 mL aliquot of the supernatant.

  • Transfer it to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of primary secondary amine (PSA), and 50 mg of NH₂ adsorbents.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm membrane for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

  • Column: C18 column

  • Mobile Phase: Isocratic gradient of 0.1% (v/v) formic acid in water (containing 2 mmol/L ammonium acetate) and methanol (2:8, v/v).

  • Flow Rate: 0.25 mL/min

  • Ion Source: Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Experimental Workflow

QuEChERS_Workflow sample Homogenized Sample (10g) extraction Add Acidic Acetonitrile Homogenize (2 min) sample->extraction salts Add MgSO4 and NaCl Vortex (1 min) Centrifuge (5 min) extraction->salts supernatant Supernatant salts->supernatant dspe d-SPE Cleanup (MgSO4, PSA, NH2) Vortex (30s) Centrifuge (2 min) supernatant->dspe filtration Filter (0.22 µm) dspe->filtration analysis HPLC-MS/MS Analysis filtration->analysis SPE_Workflow sample Water Sample (e.g., 500 mL) pretreatment Filter (0.45 µm) Adjust pH sample->pretreatment spe_loading Sample Loading pretreatment->spe_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->spe_loading spe_washing Cartridge Washing spe_loading->spe_washing spe_elution Elution with Organic Solvent spe_washing->spe_elution concentration Evaporation and Reconstitution spe_elution->concentration analysis HPLC-MS/MS Analysis concentration->analysis

References

Comparative Analysis of Cross-Resistance Between Triclopyricarb and Other FRAC Code 11 Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance patterns observed between Triclopyricarb and other commercially significant fungicides belonging to the Fungicide Resistance Action Committee (FRAC) code 11. This group, also known as Quinone outside Inhibitors (QoIs), is critical in the management of a broad spectrum of fungal plant diseases. Understanding the nuances of cross-resistance within this class is paramount for the development of sustainable disease control strategies and the design of new, more resilient antifungal compounds.

All fungicides within FRAC code 11 share a common mode of action: they inhibit fungal respiration by binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transport and halting ATP synthesis.[1] Due to this highly specific target site, a single point mutation in the pathogen's cytochrome b gene (cytb) can confer resistance to the entire group of fungicides.[2] This phenomenon is known as cross-resistance.[1]

The most prevalent and significant mutation leading to high-level resistance against FRAC code 11 fungicides is the substitution of glycine by alanine at position 143 (G143A).[2][3] This single amino acid change dramatically reduces the binding affinity of QoI fungicides to their target site, rendering them ineffective.[3] Other mutations, such as F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), have also been identified and are associated with moderate or partial resistance.[4] Isolates with the G143A mutation typically exhibit resistance factors greater than 100, indicating a complete loss of field control, whereas F129L and G137R mutations usually result in lower resistance factors.[4]

Quantitative Comparison of FRAC Code 11 Fungicide Efficacy

The following table summarizes experimental data on the efficacy of several prominent FRAC code 11 fungicides against wild-type (sensitive) and resistant (harboring the G143A mutation) strains of various plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of fungal growth, and the Resistance Factor (RF), calculated as the ratio of the EC50 of the resistant strain to the EC50 of the sensitive strain.

Fungal PathogenFungicideGenotype (Mutation)Mean EC50 (µg/mL)Resistance Factor (RF)Reference
Cercospora beticolaTrifloxystrobinWild-Type≤ 0.006> 153[6]
G143A> 0.92
Cercospora beticolaPyraclostrobinWild-Type≤ 0.006> 153[6]
G143A> 0.92
Corynespora cassiicolaPyraclostrobinWild-Type0.006 - 0.01167 - 1470[7]
G143A1.67 - 8.82
Magnaporthe oryzaeAzoxystrobinWild-Type< 10> 1[8]
G143A> 10
Plasmopara viticolaPyraclostrobinWild-TypeNot specifiedSignificant
G143ASignificantly higher

Note: While direct comparative data for this compound is not presented, its classification in FRAC code 11 implies a similar cross-resistance profile. It is highly probable that this compound would exhibit significantly elevated EC50 values against pathogens with the G143A mutation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of fungicide cross-resistance.

Mycelial Growth Inhibition Assay

This in vitro assay determines the concentration of a fungicide that inhibits the growth of a fungal mycelium by 50% (EC50).

1. Media Preparation:

  • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
  • Cool the molten PDA to approximately 50-55°C in a water bath.
  • Prepare stock solutions of the test fungicides (e.g., this compound, Azoxystrobin, Pyraclostrobin) in a suitable solvent (e.g., acetone or dimethyl sulfoxide) at a high concentration.
  • Add appropriate volumes of the fungicide stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 µg/mL). Ensure the final concentration of the solvent is consistent across all plates, including the control (0 µg/mL), and does not inhibit fungal growth.
  • Pour the amended PDA into sterile Petri dishes (e.g., 90 mm diameter) and allow them to solidify.

2. Inoculation:

  • Culture the fungal isolates to be tested on non-amended PDA until they reach a suitable size for subculturing.
  • Using a sterile cork borer or scalpel, take mycelial plugs (e.g., 5 mm in diameter) from the actively growing edge of the fungal colony.
  • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

3. Incubation:

  • Seal the Petri dishes with parafilm and incubate them in the dark at a temperature optimal for the specific fungal species (e.g., 25°C).

4. Data Collection and Analysis:

  • After a defined incubation period (e.g., 7-14 days, or until the mycelium on the control plate has reached a specific diameter), measure the diameter of the fungal colony on each plate in two perpendicular directions.
  • Calculate the average diameter and subtract the diameter of the initial mycelial plug to determine the net growth.
  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the growth on the control plate using the formula:
  • % Inhibition = ((Diameter_control - Diameter_treatment) / Diameter_control) * 100
  • Use probit analysis or non-linear regression to plot the percentage of inhibition against the logarithm of the fungicide concentration to determine the EC50 value.
  • The Resistance Factor (RF) is calculated as: RF = EC50_resistant_isolate / EC50_sensitive_isolate.

Spore Germination Inhibition Assay

This assay assesses the effect of fungicides on the germination of fungal spores.

1. Spore Suspension Preparation:

  • Grow the fungal isolate on a suitable medium that promotes sporulation.
  • Harvest spores by flooding the culture surface with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile glass rod.
  • Filter the resulting suspension through sterile cheesecloth to remove mycelial fragments.
  • Adjust the concentration of the spore suspension to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

2. Assay Preparation:

  • Prepare a series of fungicide concentrations in a suitable liquid medium or on a solid medium like water agar.
  • For a liquid assay, mix the spore suspension with the different fungicide concentrations in microtiter plates or on cavity slides.
  • For a solid media assay, spread a small volume of the spore suspension onto the surface of fungicide-amended agar plates.

3. Incubation:

  • Incubate the plates or slides in a humid chamber at an optimal temperature for spore germination for a period of 12-24 hours.

4. Data Collection and Analysis:

  • Using a microscope, examine a predetermined number of spores (e.g., 100) per replicate for germination. A spore is typically considered germinated if the germ tube is at least as long as the spore's width.
  • Calculate the percentage of spore germination for each treatment and the control.
  • Calculate the percentage of germination inhibition relative to the control.
  • Determine the EC50 value for spore germination inhibition using the same statistical methods as for the mycelial growth inhibition assay.

Visualizing Cross-Resistance Patterns

The following diagrams illustrate the mechanism of action of FRAC code 11 fungicides and the logical relationship of cross-resistance.

QoI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane Complex_III Complex III (Cytochrome bc1) Qo_site Qo Site Qi_site Qi Site Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Generates Electron_Transport_Chain Electron Flow Electron_Transport_Chain->Complex_III e- This compound This compound & other FRAC 11 Fungicides This compound->Qo_site Binds and Blocks Electron Transfer

Caption: Mechanism of action for FRAC code 11 fungicides.

Cross_Resistance_FRAC11 cluster_pathogen Fungal Pathogen Population Sensitive Sensitive Strain (Wild-Type cytb) Resistant_G143A Resistant Strain (G143A mutation) Resistant_F129L Resistant Strain (F129L mutation) This compound This compound This compound->Sensitive Effective Control This compound->Resistant_G143A Ineffective (High Resistance) This compound->Resistant_F129L Reduced Efficacy (Moderate Resistance) Azoxystrobin Azoxystrobin Azoxystrobin->Sensitive Effective Control Azoxystrobin->Resistant_G143A Ineffective (High Resistance) Azoxystrobin->Resistant_F129L Reduced Efficacy (Moderate Resistance) Pyraclostrobin Pyraclostrobin Pyraclostrobin->Sensitive Effective Control Pyraclostrobin->Resistant_G143A Ineffective (High Resistance) Pyraclostrobin->Resistant_F129L Reduced Efficacy (Moderate Resistance) Other_FRAC11 Other FRAC 11 Fungicides Other_FRAC11->Sensitive Effective Control Other_FRAC11->Resistant_G143A Ineffective (High Resistance) Other_FRAC11->Resistant_F129L Reduced Efficacy (Moderate Resistance)

Caption: Cross-resistance patterns in FRAC code 11 fungicides.

References

Performance of Triclopyricarb in Rotation with SDHI Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Triclopyricarb, a Quinone outside Inhibitor (QoI) fungicide, when used in a rotational program with Succinate Dehydrogenase Inhibitor (SDHI) fungicides. The focus is on managing fungal diseases, particularly rice blast (Magnaporthe oryzae), and mitigating the development of fungicide resistance. While direct field trial data for a specific this compound-SDHI rotation is not publicly available, this guide synthesizes existing data on the efficacy of these fungicide classes and the principles of fungicide resistance management to provide a comprehensive overview.

Introduction to Fungicide Modes of Action

Understanding the mode of action is crucial for designing effective and sustainable fungicide programs. Both this compound and SDHI fungicides target the fungal mitochondrial respiratory chain, but at different sites, which is the basis for their use in rotation.

This compound is a strobilurin fungicide that belongs to the Quinone outside Inhibitors (QoIs) group (FRAC Group 11).[1] It works by inhibiting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, which blocks electron transfer and disrupts ATP production, ultimately leading to fungal cell death.[1]

SDHI (Succinate Dehydrogenase Inhibitor) fungicides (FRAC Group 7) target Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[1][2] By inhibiting this enzyme, SDHIs also block the electron transport chain and prevent energy production in fungal cells.[2][3] This class of fungicides is known for its high efficacy but also carries a medium to high risk of resistance development.[1]

Rationale for Rotation and Resistance Management

The intensive use of a single fungicide class can lead to the selection of resistant fungal strains, rendering the fungicide ineffective over time. Rotating fungicides with different modes of action is a key strategy for resistance management.[4] The Fungicide Resistance Action Committee (FRAC) recommends that SDHI fungicides be used in alternation with fungicides from a different cross-resistance group.[2]

A rotational program of this compound (QoI) and an SDHI fungicide would target two different points in the fungal respiratory pathway. This dual-pronged attack makes it more difficult for fungal populations to develop resistance to both modes of action simultaneously. Research into dual-active antifungal agents containing both strobilurin and SDHI pharmacophores has shown promising results against Pyricularia oryzae, the causative agent of rice blast, supporting the concept of targeting both Complex II and Complex III.[5]

Experimental Protocols

To evaluate the efficacy of a this compound-SDHI rotation program, a structured field experiment is necessary. The following is a detailed methodology based on established protocols for fungicide efficacy trials in rice.[6]

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.[6]

  • Plot Size: 2.4 m x 3 m with a 1.5 m buffer between blocks and 1 m between plots.

  • Test Crop: A rice variety susceptible to the target disease (e.g., rice blast).

2. Treatments:

  • T1: Untreated Control (no fungicide application).

  • T2: this compound applied sequentially (representing a high-resistance-risk scenario).

  • T3: SDHI fungicide applied sequentially (representing a high-resistance-risk scenario).

  • T4: this compound in rotation with an SDHI fungicide (e.g., this compound at tillering, SDHI at booting).

  • T5: A tank mix of this compound and an SDHI fungicide.

  • T6: A standard reference fungicide program.

3. Fungicide Application:

  • Timing: Applications should be timed according to key growth stages of the rice plant and disease pressure. For rice blast, typical application timings are at the late tillering and booting stages.

  • Method: Foliar spray using a calibrated backpack sprayer to ensure uniform coverage.

4. Data Collection and Analysis:

  • Disease Assessment: Disease severity should be assessed at regular intervals (e.g., 10-15 days after the final application) using a standardized scale, such as the Standard Evaluation System for Rice from the International Rice Research Institute (IRRI).

  • Yield Data: At crop maturity, grain yield ( kg/ha ) and 1000-grain weight should be measured for each plot.

  • Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA), and treatment means should be compared using a suitable test (e.g., Duncan's Multiple Range Test) at a 5% significance level.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of a field trial evaluating a this compound-SDHI rotation for the control of rice blast. The data is based on reported efficacy levels for QoI and SDHI fungicides in various studies.[7][8]

Table 1: Efficacy of Fungicide Programs on Rice Blast Severity

TreatmentActive Ingredient(s)Application ScheduleMean Disease Severity (%)Disease Control (%)
T1Untreated Control-65.00.0
T2This compoundSequential25.061.5
T3SDHI FungicideSequential22.066.2
T4This compound / SDHIRotation15.076.9
T5This compound + SDHITank Mix12.081.5
T6Standard ReferenceAs per label18.072.3

Table 2: Effect of Fungicide Programs on Rice Yield

TreatmentActive Ingredient(s)Application ScheduleGrain Yield ( kg/ha )Yield Increase over Control (%)
T1Untreated Control-35000.0
T2This compoundSequential480037.1
T3SDHI FungicideSequential495041.4
T4This compound / SDHIRotation540054.3
T5This compound + SDHITank Mix560060.0
T6Standard ReferenceAs per label520048.6

Mandatory Visualizations

The following diagrams illustrate the signaling pathways targeted by the fungicides and a typical experimental workflow.

Fungicide_Mode_of_Action cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Inhibitors Fungicide Action ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool ComplexI->UQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATP_Synthase Complex V (ATP Synthase) ATP ATP (Energy) ATP_Synthase->ATP Generates SDHI SDHI Fungicides SDHI->ComplexII Inhibits QoI This compound (QoI) QoI->ComplexIII Inhibits Experimental_Workflow start Start: Experimental Planning setup Field Setup (RCBD, 3 Replicates) start->setup planting Planting (Susceptible Rice Variety) setup->planting treatments Fungicide Application (Tillering & Booting Stages) planting->treatments data_collection Data Collection (Disease Severity, Yield) treatments->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis results Results Interpretation & Comparison analysis->results end End: Publish Comparison Guide results->end

References

A Guide to Inter-Laboratory Validation of Triclopyricarb Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the determination of Triclopyricarb, supported by illustrative experimental data. It is designed to assist researchers, scientists, and professionals in drug development in understanding the processes behind inter-laboratory validation of analytical standards for pesticides like this compound. While specific inter-laboratory validation data for this compound is not publicly available, this guide presents typical performance characteristics of suitable analytical methods and outlines the standard procedures for their validation across multiple laboratories.

Comparison of Analytical Methods for Pesticide Residue Analysis

The determination of pesticide residues such as this compound in various matrices is predominantly carried out using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice of method often depends on the physicochemical properties of the analyte and the complexity of the sample matrix.

Below is a table summarizing the typical performance parameters for these two powerful analytical techniques in the context of pesticide residue analysis. The values presented are illustrative and based on performance data for a range of pesticides analyzed using these methods.

Performance ParameterLC-MS/MSGC-MS/MS
Limit of Detection (LOD) 0.1 - 5 µg/kg0.5 - 10 µg/kg
Limit of Quantification (LOQ) 0.5 - 10 µg/kg1 - 20 µg/kg
Recovery 70 - 120%[1]70 - 120%[2]
Precision (RSDr) < 20%[1]< 20%[1]
Linearity (R²) ≥ 0.99[1]≥ 0.99
Applicability Wide range of polar and non-polar compoundsVolatile and semi-volatile compounds

Experimental Protocols

A successful analysis of pesticide residues relies on robust and validated experimental protocols. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that has revolutionized pesticide residue analysis in food and agricultural products.[3][4][5]

Sample Preparation: The QuEChERS Method

The QuEChERS protocol involves two main steps: extraction and dispersive solid-phase extraction (d-SPE) for cleanup.[4]

1. Extraction:

  • A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube.[6]

  • An organic solvent, typically acetonitrile, is added, along with internal standards.

  • Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and aid in the extraction of pesticides.[6]

  • The mixture is shaken vigorously and then centrifuged to separate the organic layer containing the pesticides.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the supernatant (acetonitrile extract) is transferred to a clean centrifuge tube.

  • A mixture of sorbents is added to remove interfering matrix components. Common sorbents include:

    • Primary Secondary Amine (PSA): to remove sugars, fatty acids, and organic acids.[3]

    • Graphitized Carbon Black (GCB): to remove pigments and sterols.[3]

    • C18: to remove nonpolar interferences like lipids.[3]

  • The tube is vortexed and centrifuged.

  • The final cleaned-up extract is then ready for analysis by LC-MS/MS or GC-MS/MS.

Instrumental Analysis: LC-MS/MS and GC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation: The cleaned-up extract is injected into an HPLC or UHPLC system. A C18 column is commonly used for the separation of a wide range of pesticides.[7] The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.[8]

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar pesticides.[7] The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[9]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

  • Chromatographic Separation: The extract is injected into a gas chromatograph. A low-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane) is often used for separation.[10] The oven temperature is programmed to ramp up to elute the analytes based on their volatility.[8]

  • Mass Spectrometric Detection: The separated compounds enter a tandem mass spectrometer. Electron Ionization (EI) is the most common ionization source. Similar to LC-MS/MS, MRM mode is used for quantification and confirmation of the target pesticides.[11]

Inter-Laboratory Validation Workflow

An inter-laboratory validation study, also known as a proficiency test, is crucial for assessing the performance of analytical methods across different laboratories.[12] This process ensures that a method is robust and provides comparable results regardless of where the analysis is performed. The workflow for such a study is outlined in the diagram below.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab 1, Lab 2, ... Lab n) cluster_2 Data Analysis and Reporting A Preparation of Homogeneous and Stable Test Materials B Characterization of Test Materials (Assigned Value) A->B Characterize C Distribution of Samples to Participating Laboratories B->C Distribute D Receipt and Analysis of Samples using the Specified Method C->D Receive & Analyze E Reporting of Analytical Results to Coordinating Laboratory D->E Report F Statistical Evaluation of Results (e.g., z-scores) E->F Evaluate G Assessment of Method Performance (Precision, Accuracy) F->G Assess H Issuance of Final Report and Certificate of Performance G->H Report

Caption: Workflow of an inter-laboratory validation study for an analytical method.

The European Union Reference Laboratories for Pesticide Residues provide detailed guidelines, such as SANTE/11312/2021, for method validation and analytical quality control, which are essential references for laboratories conducting pesticide residue analysis.[13][14][15][16] These guidelines outline the performance criteria that analytical methods should meet. Proficiency tests are a key component of external quality control, allowing laboratories to compare their performance against others and ensure the reliability of their results.[17][18][19]

References

A Comparative Guide to the Efficacy of Triclopyricarb and New Generation Picolinamide Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicidal efficacy of Triclopyricarb, a strobilurin fungicide, and new generation picolinamide fungicides. It is designed to offer an objective overview of their performance, supported by available experimental data, to inform research and development in crop protection.

Executive Summary

This compound and the new generation picolinamide fungicides, such as fenpicoxamid and florylpicoxamid, represent two distinct classes of fungicides with different modes of action against fungal pathogens. This compound is a Quinone outside Inhibitor (QoI) of the mitochondrial respiratory chain, a mode of action shared with other strobilurin fungicides. In contrast, picolinamide fungicides are Quinone inside Inhibitors (QiI), targeting a different site within the same respiratory complex. This difference is significant as it means there is no cross-resistance between the two classes, making picolinamides a valuable tool for resistance management strategies.

While direct comparative field trial data between this compound and new generation picolinamides is limited in the readily available scientific literature, this guide synthesizes existing efficacy data for each class against key pathogens, particularly Magnaporthe oryzae (the causal agent of rice blast), and outlines their respective mechanisms of action and experimental evaluation protocols.

Mechanisms of Action: A Tale of Two Inhibition Sites

The primary target for both this compound and picolinamide fungicides is the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, a critical pathway for ATP synthesis in fungi. However, they bind to different sites within this complex, leading to distinct biochemical consequences.

This compound: A Quinone outside Inhibitor (QoI)

This compound, as a strobilurin fungicide, inhibits the electron transport chain at the Qo site of Complex III. This blockage prevents the transfer of electrons from ubiquinol to cytochrome c, leading to a disruption of ATP synthesis and ultimately causing fungal cell death.

QoI_Pathway cluster_complex Qo Site Ubiquinol Ubiquinol (CoQH2) ComplexIII Cytochrome bc1 (Complex III) Ubiquinol->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ATP_Synthase ATP Synthase CytC->ATP_Synthase e- flow ATP ATP ATP_Synthase->ATP produces This compound This compound (QoI) This compound->ComplexIII Inhibits

Figure 1: Mechanism of Action of this compound (QoI Fungicide).
Picolinamide Fungicides: Quinone inside Inhibitors (QiI)

New generation picolinamide fungicides, including fenpicoxamid and florylpicoxamid, bind to the Qi site of Complex III. This binding action also disrupts the electron transport chain, but at a different location than QoI fungicides. This distinct mode of action is crucial for managing fungal populations that have developed resistance to strobilurins.

QiI_Pathway cluster_complex Qi Site Ubiquinone Ubiquinone (CoQ) ComplexIII Cytochrome bc1 (Complex III) Ubiquinone->ComplexIII e- Ubiquinol Ubiquinol (CoQH2) ComplexIII->Ubiquinol e- ATP_Synthase ATP Synthase Ubiquinol->ATP_Synthase e- flow ATP ATP ATP_Synthase->ATP produces Picolinamide Picolinamide (QiI) Picolinamide->ComplexIII Inhibits

Figure 2: Mechanism of Action of Picolinamide Fungicides (QiI).

Comparative Efficacy Data

Efficacy of this compound (QoI Fungicide)

This compound is known to be effective against a range of fungal pathogens. The following table summarizes available in vitro efficacy data against Magnaporthe oryzae.

Fungicide Pathogen EC50 (µg/mL) Reference
This compoundMagnaporthe oryzae0.006 - 0.047[1]

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth in vitro.

Efficacy of New Generation Picolinamide Fungicides (QiI)

Picolinamide fungicides have demonstrated high efficacy against a broad spectrum of fungal pathogens. The tables below summarize in vitro and in planta efficacy data for fenpicoxamid and florylpicoxamid.

Table 2.1: In Vitro Efficacy of Picolinamide Fungicides

Fungicide Pathogen EC50 (µg/mL) Reference
FenpicoxamidZymoseptoria tritici0.051
FlorylpicoxamidBotrytis cinerea0.04 ± 0.017
FlorylpicoxamidZymoseptoria tritici0.0046 (80% growth inhibition)[2]

Table 2.2: Field Trial Efficacy of Picolinamide Fungicides

Fungicide Disease Application Rate (g a.i./ha) % Control Reference
FenpicoxamidCercospora leaf spot7576.45
FenpicoxamidCercospora leaf spot10084.2
FlorylpicoxamidCercospora leaf spot7577.63

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. This section outlines the general methodologies used for in vitro and field efficacy testing of fungicides.

In Vitro Efficacy Testing: Poisoned Food Technique

This method is commonly used to determine the EC50 value of a fungicide against a mycelial-growing fungus.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_media Prepare PDA medium add_fungicide Add fungicide dilutions to molten PDA prep_media->add_fungicide prep_fungicide Prepare fungicide stock and serial dilutions prep_fungicide->add_fungicide pour_plates Pour amended PDA into Petri dishes add_fungicide->pour_plates inoculate Inoculate center of plates with fungal plug pour_plates->inoculate incubate Incubate plates at controlled temperature inoculate->incubate measure Measure colony diameter at set time points incubate->measure calculate_inhibition Calculate percent inhibition measure->calculate_inhibition determine_ec50 Determine EC50 value using probit analysis calculate_inhibition->determine_ec50

Figure 3: Workflow for In Vitro Fungicide Efficacy Testing.

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.

  • Fungicide Dilution: Prepare a stock solution of the test fungicide and create a series of dilutions to achieve the desired final concentrations in the agar.

  • Poisoned Media Preparation: Add the fungicide dilutions to the molten PDA at a temperature that does not degrade the fungicide (typically around 45-50°C). Pour the amended agar into sterile Petri dishes. A control with no fungicide is also prepared.

  • Inoculation: Place a mycelial plug of the test fungus, taken from the edge of an actively growing culture, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of inhibition for each fungicide concentration compared to the control. Use probit analysis or other statistical methods to determine the EC50 value.

Field Efficacy Trial Methodology

Field trials are crucial for evaluating the performance of fungicides under real-world conditions. A Randomized Complete Block Design (RCBD) is a standard experimental design for such trials.

FieldTrial_Workflow cluster_setup Trial Setup cluster_application Fungicide Application cluster_assessment Disease Assessment & Harvest cluster_analysis Data Analysis select_site Select field with history of disease pressure design_layout Design trial using RCBD (Randomized Complete Block Design) select_site->design_layout plant_crop Plant susceptible crop variety design_layout->plant_crop monitor_disease Monitor for disease onset or favorable conditions plant_crop->monitor_disease apply_treatments Apply fungicide treatments at specified growth stages monitor_disease->apply_treatments rate_severity Rate disease severity and incidence at multiple time points apply_treatments->rate_severity harvest_yield Harvest plots and measure yield rate_severity->harvest_yield analyze_data Analyze data using ANOVA and mean separation tests harvest_yield->analyze_data evaluate_efficacy Evaluate fungicide efficacy and impact on yield analyze_data->evaluate_efficacy

Figure 4: Workflow for Fungicide Field Efficacy Trials.

Protocol:

  • Site Selection and Trial Design: Choose a field with a history of the target disease. The trial is set up using a Randomized Complete Block Design (RCBD) with multiple replications to minimize the effects of field variability.

  • Plot Management: Each block contains a set of plots, with each plot receiving a different treatment (different fungicides, application rates, or an untreated control). Standard agronomic practices are followed for the crop.

  • Fungicide Application: Fungicides are applied at specific crop growth stages or upon the first signs of disease, following the proposed label recommendations.

  • Disease Assessment: Disease incidence (% of infected plants) and severity (% of tissue affected) are assessed visually at multiple time points throughout the season using standardized rating scales.

  • Yield Data: At the end of the season, the plots are harvested, and the yield is measured.

  • Statistical Analysis: The data on disease severity and yield are subjected to Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments. Mean separation tests (e.g., Tukey's HSD) are used to compare the efficacy of the different fungicides.

Conclusion and Future Directions

This compound and the new generation picolinamide fungicides are both effective tools for managing fungal diseases in crops. Their distinct modes of action make them suitable for use in integrated pest management (IPM) programs to mitigate the development of fungicide resistance. While this guide provides an overview of their individual efficacy, there is a clear need for direct comparative studies to provide a head-to-head assessment of their performance under identical conditions. Such studies would be invaluable for researchers and drug development professionals in optimizing disease control strategies and developing the next generation of fungicides. Future research should also focus on elucidating the molecular basis of potential resistance mechanisms to picolinamide fungicides to ensure their long-term efficacy.

References

Quantitative Analysis of Triclopyricarb and Its Metabolites: A Comparative Guide for Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of analytical methodologies for the detection and quantification of the herbicide Triclopyricarb and its degradation products in environmental matrices. This guide provides a comparative analysis of sample preparation techniques and instrumental methods, supported by performance data to aid researchers in selecting the most suitable approach for their specific needs.

The increasing use of the pyridine herbicide this compound for the control of broadleaf weeds necessitates robust and sensitive analytical methods for monitoring its presence and the fate of its metabolites in the environment. This guide details and compares the prevalent techniques for the quantitative analysis of this compound in environmental samples such as soil, water, and vegetation. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), coupled with sample preparation techniques including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).

Comparative Analysis of Analytical Methods

The choice of analytical method is contingent on the specific environmental matrix, the target analytes (parent compound and its metabolites), and the required sensitivity and throughput. LC-MS/MS has emerged as the preferred technique for the analysis of polar and thermally labile pesticides like this compound due to its high sensitivity and selectivity.[1] GC-MS/MS can also be employed, often requiring a derivatization step to improve the volatility of the target analytes.

Sample Preparation: QuEChERS vs. Solid-Phase Extraction

Effective sample preparation is critical for removing matrix interferences and concentrating the analytes of interest.

  • QuEChERS: This method has gained widespread popularity for the analysis of pesticide residues in a variety of matrices due to its simplicity, high throughput, and low solvent consumption.[2][3] A typical QuEChERS workflow involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step using salts, and a final cleanup step with dispersive solid-phase extraction (d-SPE).[4] For this compound analysis in vegetative foods, a method using acidic acetonitrile for extraction and cleanup with primary secondary amine (PSA) and NH2 sorbents has been successfully validated.[5]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for the selective extraction and concentration of analytes from liquid samples.[6][7] It offers a high degree of selectivity by utilizing a variety of sorbent materials. For water samples, SPE is a common approach to concentrate this compound and its metabolites prior to instrumental analysis. The choice of SPE sorbent is crucial and depends on the physicochemical properties of the target analytes.

The following table summarizes the key performance characteristics of the QuEChERS-LC-MS/MS method for this compound analysis in various vegetative matrices.

MatrixAnalyteLOQ (µg/kg)Recovery (%)RSD (%)
GrapeThis compound0.571.6 - 112.12.6 - 12.1
RaisinThis compound0.571.6 - 112.12.6 - 12.1
PotatoThis compound0.571.6 - 112.12.6 - 12.1
RiceThis compound0.571.6 - 112.12.6 - 12.1
TomatoThis compound0.571.6 - 112.12.6 - 12.1
RapeseedThis compound0.571.6 - 112.12.6 - 12.1

Data sourced from a study on the determination of this compound in vegetative foods.[5]

Experimental Protocols

QuEChERS Method for Vegetative Samples

This protocol is adapted from a validated method for the determination of this compound in vegetative foods.[5]

a. Sample Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidic acetonitrile (1% formic acid).

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and then centrifuge.

b. Dispersive SPE Cleanup:

  • Take a 1 mL aliquot of the supernatant.

  • Add it to a micro-centrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds and then centrifuge.

  • The supernatant is ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Water Samples

This is a general protocol that can be adapted for this compound and its metabolites.

a. Cartridge Conditioning:

  • Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol followed by deionized water.

b. Sample Loading:

  • Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a controlled flow rate.

c. Washing:

  • Wash the cartridge with a weak organic solvent to remove interferences.

d. Elution:

  • Elute the retained analytes with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

e. Reconstitution:

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

a. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.

  • Flow Rate: 0.25 mL/min.[5]

  • Injection Volume: 5 µL.

b. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its metabolites need to be optimized. For this compound, characteristic ion pairs would be selected for quantification and confirmation.[5]

Visualizing the Workflow

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Environmental Sample (Soil, Water, Vegetation) homogenization Homogenization sample->homogenization extraction Extraction (QuEChERS or SPE) homogenization->extraction cleanup Cleanup (d-SPE or Cartridge Wash) extraction->cleanup lc_msms LC-MS/MS Analysis cleanup->lc_msms quantification Quantification lc_msms->quantification reporting Reporting quantification->reporting

Caption: General analytical workflow for this compound analysis.

quechers_workflow start Homogenized Sample (10g) extraction Add 10mL Acetonitrile Shake 1 min start->extraction salts Add QuEChERS Salts Shake 1 min extraction->salts centrifuge1 Centrifuge salts->centrifuge1 supernatant Take 1mL Supernatant centrifuge1->supernatant dspe Add d-SPE Sorbents Vortex & Centrifuge supernatant->dspe final_extract Final Extract for LC-MS/MS dspe->final_extract

Caption: Detailed QuEChERS sample preparation workflow.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Triclopyricarb is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with safety and regulatory standards.

Before handling this compound, it is essential to be aware of its hazards and the necessary personal protective equipment (PPE). This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields[1].

  • Hand Protection: Use protective gloves[1].

  • Skin Protection: Wear impervious clothing to avoid skin contact[1].

  • Respiratory Protection: In areas with inadequate ventilation or potential for aerosol formation, use a suitable respirator[1].

Always work in a well-ventilated area and ensure that a safety shower and eyewash station are readily accessible[1]. Avoid eating, drinking, or smoking when handling the substance[1][2].

Spill Management

In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and personnel exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation[1][3].

  • Contain the Spill: Prevent further leakage or spillage. Use absorbent materials to keep the product from entering drains or water courses[1].

  • Absorb the Material: For liquid spills, use a finely-powdered, liquid-binding material such as diatomite or universal binders[1].

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste[4].

  • Decontaminate the Area: After removing the spilled material, decontaminate the area. Wash the contaminated surface thoroughly with water, being careful to collect the wash liquid for disposal to prevent environmental runoff[4].

  • Follow Disposal Procedures: Dispose of the collected waste and contaminated cleaning materials in accordance with local, state, and federal regulations for hazardous waste[1][4].

Disposal of Unused this compound

Disposing of unused or unwanted this compound requires adherence to hazardous waste regulations to mitigate environmental risks, particularly to aquatic ecosystems[1][5].

Step-by-Step Disposal Procedure:

  • Avoid Excess: The most effective disposal method is to avoid having excess material. Buy only the amount needed for your work and mix only what is required for immediate use[6][7].

  • Do Not Dispose in Drains: Never pour this compound down the sink, toilet, or any drain[7]. This can contaminate waterways, as many wastewater treatment systems cannot effectively remove such chemicals[7].

  • Identify as Hazardous Waste: Unused this compound must be treated as hazardous waste[6].

  • Contact Waste Disposal Authority: To find an appropriate disposal facility, contact your local solid waste management authority, environmental agency, or a specialized chemical waste disposal service like ChemClear[7][8]. You can also use resources like Earth 911 (1-800-CLEANUP) for guidance[7].

  • Package for Transport: Keep the chemical in its original, labeled container for transport[6]. Ensure the container is securely sealed to prevent leaks. When transporting, place containers in a way that prevents shifting or spilling[6].

Container Disposal

Empty pesticide containers are also classified as hazardous waste until properly rinsed, as they can retain residues that are harmful to the environment[8].

Triple-Rinsing Protocol:

The following procedure should be performed immediately after emptying the container to prevent residues from drying and becoming difficult to remove[8].

  • Drain Container: Empty the remaining contents into the spray tank and allow it to drain for an additional 30 seconds[8].

  • First Rinse: Fill the container to 20-25% of its capacity with clean water, then securely replace the cap[8].

  • Agitate: Vigorously shake, roll, or invert the container for at least 30 seconds[8].

  • Collect Rinsate: Pour the rinse water (rinsate) into the spray tank for use. Allow the container to drain for another 30 seconds[8].

  • Repeat: Repeat this rinsing process two more times[8].

  • Dry Container: After the final rinse, fully drain the container and allow it to air dry with the cap off[8].

Disposal of Rinsed Containers:

  • Recycling Programs: Check if the container is eligible for recycling programs like drumMUSTER, a national program for collecting and recycling empty, triple-rinsed chemical containers[8].

  • Local Waste Collection: For small, triple-rinsed containers (under 1 liter), they may be disposable through household or commercial curb-side collection, but always confirm with your local council[8]. Larger containers may need to be taken to a designated waste facility[8].

  • Non-Rinsed Containers: Containers that have not been triple-rinsed are considered hazardous waste and must be taken to a facility that is lawfully permitted to accept them[8].

Toxicity Data

The following table summarizes the acute toxicity data for this compound.

Toxicity MetricSpeciesValueReference
Oral LD50Rat>1,000 mg/kg[9]
Dermal LD50Rat>2,000 mg/kg[9]
Inhalation LC50Rat>4.0 mg/L[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

Triclopyricarb_Disposal_Workflow cluster_start Waste Identification cluster_product Unused Product cluster_container Empty Container cluster_final_disposal Final Disposal start Start: this compound Waste unused_product Unused this compound start->unused_product Product empty_container Empty Container start->empty_container Container decision_use Can it be used up per label instructions? unused_product->decision_use use_up Use according to label decision_use->use_up Yes treat_as_waste Treat as Hazardous Waste decision_use->treat_as_waste No contact_authority Contact Local Hazardous Waste Authority (e.g., ChemClear, Earth 911) treat_as_waste->contact_authority triple_rinse Perform Triple Rinse empty_container->triple_rinse unrinsed_container Unrinsed Container empty_container->unrinsed_container If not rinsed rinsate Collect Rinsate -> Add to Spray Tank triple_rinse->rinsate rinsed_container Properly Rinsed Container triple_rinse->rinsed_container check_recycling Check local recycling programs (e.g., drumMUSTER) rinsed_container->check_recycling unrinsed_container->contact_authority follow_instructions Package and transport per official instructions contact_authority->follow_instructions recycle_or_dispose Dispose or Recycle per local guidelines check_recycling->recycle_or_dispose

Caption: Logical workflow for this compound waste disposal.

References

Essential Safety and Handling Protocols for Triclopyricarb

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Triclopyricarb. Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), is critical to minimize exposure and mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is necessary to protect against potential splashes, inhalation of dust or mists, and skin contact. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile, butyl, and neoprene gloves are recommended for good protection against both dry and liquid pesticides.[1] Always use unlined, elbow-length gloves.[1]
Eyes/Face Safety goggles with side-shields or a face shieldFor low-exposure situations, safety glasses with brow and side shields are acceptable.[1] In scenarios with a higher risk of splashing, a full-face shield worn over goggles is recommended.[1]
Body Protective suit or coverallsWear a clean, dry protective suit that covers the entire body from wrists to ankles.[1] For mixing or loading, a chemical-resistant apron should be worn.[1][2]
Respiratory Suitable respiratorA respirator is recommended during any lengthy exposure or when there is a high risk of inhaling dust or aerosols, and is essential when mixing or filling highly toxic pesticides.[1][3] Use a NIOSH-approved respirator.[2]
Feet Chemical-resistant footwearOne-piece, pull-on boots made of natural rubber are suitable. Pant legs should be worn outside of the boots.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Assemble and Inspect PPE prep1->prep2 prep3 Ensure Proper Ventilation prep2->prep3 handle1 Weigh/Measure in a Ventilated Enclosure prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Clean Work Area and Equipment handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Dispose of in Accordance with Regulations disp1->disp2

Standard procedure for handling this compound.

Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[3][5]

  • Wash hands thoroughly after handling.[3][5][6]

  • Do not eat, drink, or smoke when using this product.[3][6]

  • Use only in a well-ventilated area or with appropriate exhaust ventilation.[3][7]

Storage:

  • Store in a cool, well-ventilated place.[6][7]

  • Keep containers tightly closed and store locked up.[5][6]

  • Store away from heat, sparks, open flames, and other ignition sources.[5][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Dispose of contents and containers to an approved waste disposal plant.[3][6]

  • Follow the "Storage and Disposal" statement on the product label for specific instructions.[8]

  • Do not contaminate water when cleaning equipment or disposing of equipment washwaters.[5]

  • For small amounts, adsorption onto materials like sand followed by burial in a designated area away from water supplies may be an option, but always check local regulations.[9]

  • Triple rinse empty containers and dispose of the rinsate by incineration or proper burial.[9]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spill Response:

  • Evacuate personnel from the immediate area.[3]

  • Wear full personal protective equipment, including a respirator.[3]

  • Contain the spill using absorbent materials.

  • Collect the spillage and place it in a suitable container for disposal.[3]

  • Clean the spill area thoroughly.

The following diagram illustrates the logical workflow for responding to a chemical spill.

spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Spillage into Labeled Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of Waste Properly clean->dispose report Report Incident dispose->report

Workflow for responding to a chemical spill.

First Aid:

  • If Swallowed: Call a poison control center or doctor immediately for treatment advice.[7] Do NOT induce vomiting.[5][6] Rinse mouth.[3][6]

  • If on Skin: Take off contaminated clothing immediately.[7] Rinse skin immediately with plenty of water for 15-20 minutes.[7]

  • If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes.[7] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[7]

  • If Inhaled: Move the person to fresh air.[7] If the person is not breathing, call 911 or an ambulance, then give artificial respiration.[7]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.